Technical Documentation Center

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
  • CAS: 897396-23-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a heterocyclic compound of significant interest in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from analogous bicyclic diamines and established principles of organic chemistry to predict its properties and provide robust, field-proven protocols for their experimental determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar compounds.

Introduction and Molecular Overview

tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate belongs to the class of bicyclic diamines, a structural motif present in numerous biologically active molecules. The bicyclo[4.3.1]decane core imparts a rigid, three-dimensional conformation, which is often crucial for specific interactions with biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms modulates the molecule's polarity, solubility, and reactivity, making it a versatile intermediate in multi-step organic synthesis. Derivatives of the diazabicyclo[4.3.1]decane scaffold have been explored for their potential in treating psychiatric disorders.[1]

Molecular Structure:

  • IUPAC Name: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Molecular Weight: 240.35 g/mol

  • CAS Number: 90313-06-5 (Note: CAS number may vary depending on the specific isomer)

The unique bridged structure of the bicyclo[4.3.1]decane system, combined with the presence of two nitrogen atoms in a 1,4- and 1,5-like relationship within the bicyclic framework, presents interesting possibilities for creating diverse chemical libraries for drug screening.

Synthesis and Purification

While a specific, detailed synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is not extensively documented, a general synthetic strategy can be devised based on established methods for constructing similar diazabicyclic systems. A plausible approach involves a multi-step sequence starting from readily available precursors.

A convenient method for the synthesis of a similar 10-methyl-8,10-diazabicyclo[4.3.1]decane system has been developed starting from octanedioic acid.[2] A general method for the selective mono-Boc protection of diamines has also been described, which is a key step in the synthesis of the target molecule.[3]

Proposed Synthetic Workflow:

G A Starting Material (e.g., Cycloheptanone derivative) B Ring Expansion/Functionalization A->B e.g., Schmidt or Beckmann rearrangement C Introduction of Nitrogen Moieties B->C Reductive amination, amination D Cyclization to form Diazabicyclo[4.3.1]decane core C->D Intramolecular cyclization E Mono-Boc Protection D->E (Boc)₂O, base F Purification (e.g., Column Chromatography) E->F G Final Product F->G

Caption: Proposed general synthetic workflow for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate.

Experimental Protocol for Mono-Boc Protection of a Diamine:

This protocol is a general method and may require optimization for the specific diazabicyclo[4.3.1]decane core.

  • Dissolution: Dissolve the free diazabicyclo[4.3.1]decane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

  • Base Addition: Add a base (e.g., triethylamine, 1.1 eq) to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the mono-Boc protected product.[3][4]

Physicochemical Properties and Experimental Determination

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties

PropertyPredicted/Expected ValueExperimental Protocol
Melting Point (°C) Solid at room temperature; likely in the range of 50-150 °C.Capillary Melting Point Determination
Boiling Point (°C) High boiling point, likely >300 °C. Decomposition may occur at high temperatures.Not applicable (decomposition likely)
Solubility Soluble in a range of organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Sparingly soluble in water.Qualitative Solubility Assessment
pKa Two pKa values are expected for the two nitrogen atoms. The unprotected amine is expected to have a pKa in the range of 9-11. The Boc-protected nitrogen is significantly less basic.Potentiometric Titration
LogP Expected to be moderately lipophilic.(Not detailed in this guide)
Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[5][6]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[5]

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation.[8][9]

Experimental Protocol: Qualitative Solubility Assessment

  • Sample Preparation: Place a small, known amount of the compound (e.g., 10 mg) into a series of labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Agitation: Vigorously agitate each mixture for 1-2 minutes.

  • Observation: Visually inspect each tube. Classify the solubility as:

    • Soluble: The compound completely dissolves.

    • Sparingly Soluble: A significant portion of the compound dissolves.

    • Insoluble: No significant dissolution is observed.

G start Start with Sample water Test with Water start->water organic Test with Organic Solvents start->organic classify Classify Solubility water->classify organic->classify

Caption: Workflow for qualitative solubility assessment.

pKa (Acid Dissociation Constant)

The pKa values of the two nitrogen atoms are crucial for understanding the ionization state of the molecule at physiological pH, which affects its receptor binding and membrane permeability. Potentiometric titration is a precise method for determining pKa values.[10][11][12][13]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value is the pH at the half-equivalence point. For a diamine, two inflection points and two pKa values are expected. The first derivative of the titration curve can be used to accurately determine the equivalence points.[14]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[15][16][17]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (1.0-4.0 ppm) corresponding to the protons on the bicyclic ring. The large singlet at around 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the Boc group is expected to appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will be observed around 80 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[18][19][20][21][22]

  • N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretch of the unprotected secondary amine.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the carbamate (Boc group).[23]

  • C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region can be attributed to C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[24][25][26][27]

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 241.19 is expected to be the base peak.

  • Fragmentation: A characteristic fragmentation pattern of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS/MS conditions.

Stability and Storage

Boc-protected amines are generally stable under neutral and basic conditions. However, they are sensitive to strong acids and high temperatures.[28]

Recommended Storage Conditions:

  • Temperature: Store at 2-8 °C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reaction with atmospheric CO₂.

  • Container: Use a tightly sealed container to protect from moisture.

Conclusion

This technical guide has provided a detailed overview of the expected physicochemical properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust framework for its synthesis, purification, and comprehensive characterization. The structural rigidity and synthetic tractability of this bicyclic diamine derivative make it a valuable building block for the development of novel therapeutic agents.

References

  • Reddy, P. N., Srinivas, R., Kumar, M. R., Sharma, G. V. M., & Jadhav, V. B. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. (2025).
  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2023). Journal of the American Chemical Society.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. (2002).
  • WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Elucidating Ionization Behavior of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. (2005).
  • MRT - Mono-Boc-Protection of Diamines. (n.d.). MilliporeSigma.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Melting point determin
  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... (n.d.).
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). SciELO.
  • Solubility of Organic Compounds. (2023). Chemistry.
  • Determin
  • Synthesis and Properties of Bridged Nitrogen Heterocycles. (n.d.). University of Leicester.
  • Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. (2014).
  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsatur
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2023). Beilstein Journals.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.).
  • Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. (2025).
  • Structure and NMR Spectra of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid and its Anhydride. (n.d.).
  • Development of Methods for the Determin
  • Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. (n.d.).
  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE.
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide. (n.d.). Benchchem.
  • Experiment 2 # Solubility. (n.d.). Bellevue College.
  • A Comparative Guide to the Synthesis of Bicyclo[4.3.1]decane Systems. (n.d.). Benchchem.
  • Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (n.d.). The Journal of Chemical Physics | AIP Publishing.
  • WO2005116635A1 - Method for determining solubility of a chemical compound. (n.d.).
  • Determination Of Melting Point Of An Organic Compound. (2019). BYJU'S.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). MDPI.
  • Solubility of Organic Compounds: Principle and Examples 2026. (2026). chemistrysh.com.
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • Experimental and theoretical Investigation of the IR spectra and thermochemistry of four isomers of 2-N,N - SciELO. (n.d.).

Sources

Exploratory

In-Depth Technical Guide: Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate – Molecular Profiling and Analytical Workflows

Executive Summary: The Bridged Azacycle Paradigm In modern rational drug design, medium-sized bridged azacycles are highly prized for their ability to preorganize ligand geometry. By restricting conformational flexibilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bridged Azacycle Paradigm

In modern rational drug design, medium-sized bridged azacycles are highly prized for their ability to preorganize ligand geometry. By restricting conformational flexibility, these scaffolds minimize the entropic penalty incurred during target binding, thereby maximizing ligand efficiency[1].

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a specialized, conformationally restricted building block. The 3,10-diazabicyclo[4.3.1]decane motif has been identified as a privileged scaffold for the development of potent inhibitors targeting FK506-binding proteins (FKBPs), particularly the psychiatric risk factor FKBP51[1][2]. Furthermore, functionalized derivatives of this specific bicyclic system have demonstrated significant efficacy as Calmodulin-dependent protein kinase (CaM kinase) inhibitors, which are critical in modulating intracellular calcium signaling pathways[3].

The incorporation of a tert-butoxycarbonyl (Boc) protecting group at the 3-position provides orthogonal synthetic flexibility. It allows chemists to selectively functionalize the sterically distinct 10-position amine before initiating controlled deprotection for downstream coupling[2].

Physicochemical Profiling & Exact Mass Determination

Quantitative mass profiling is paramount for the verification of synthetic intermediates. While the average molecular weight (MW) accounts for natural isotopic abundance and is used for stoichiometric calculations, high-resolution mass spectrometry (HRMS) relies on the exact monoisotopic mass for precise elemental composition validation.

Table 1: Physicochemical and Mass Profiling Data
PropertyValueAnalytical Significance
Chemical Name Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylateIUPAC nomenclature for structural identification.
Molecular Formula C13H24N2O2Defines the elemental composition.
Molecular Weight ~240.34 g/mol Used for molarity and yield calculations.
Monoisotopic / Exact Mass 240.18378 Da[4]Target mass for Time-of-Flight (TOF) or Orbitrap HRMS.
Target Ion [M+H]+ 241.19105 m/zPrimary adduct observed in positive ion mode ESI.
CAS Registry Number 897396-23-5Unique numerical identifier for regulatory tracking.
The Analytical Challenge: Boc-Group Lability in MS

The characterization of Boc-protected amines via standard Electrospray Ionization (ESI) presents a well-documented analytical hurdle. The Boc group is intrinsically labile under high-energy ionization conditions, frequently undergoing in-source decay before reaching the mass analyzer[5]. This thermal and collisional degradation typically proceeds via a McLafferty-type rearrangement, leading to the neutral loss of isobutylene ( Δm=−56.06 Da) or the complete cleavage of the Boc moiety ( Δm=−100.05 Da)[6][7].

Consequently, untargeted LC-MS screening may yield false negatives, as the parent ion ( m/z 241.191) is depleted in favor of the fragmented free amine. To circumvent this, soft ionization techniques, such as DART-TOF-MS or highly optimized LC-HRMS with reduced capillary temperatures, are strictly required to preserve the structural integrity of the molecule during analysis[7].

Self-Validating Analytical & Synthetic Workflows

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but self-validating systems where physical or analytical feedback confirms the success of each phase.

Protocol 1: Soft-Ionization LC-HRMS Characterization

Causality & Design: To prevent the thermal degradation of the Boc group[5], this protocol utilizes a lowered desolvation temperature and a minimized fragmentor voltage. The system is self-validating: a known, highly labile Boc-protected standard is injected prior to the sample. If the standard exhibits >95% intact [M+H]+ signal without the −56 Da isobutylene loss, the system's "softness" is validated for the azacycle analysis.

  • System Validation (Control Phase): Inject a 1 µg/mL solution of Boc-L-Alanine benzyl ester[5]. Tune the ESI source (Capillary Temp: <250∘ C, Cone Voltage: <20 V) until the intact mass is the base peak, confirming the suppression of in-source decay.

  • Sample Preparation: Dissolve Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in LC-MS grade Methanol to a final concentration of 10 µg/mL. Avoid acidic modifiers like TFA in the sample diluent, as they can prematurely initiate deprotection.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The mild formic acid concentration is sufficient for protonation without causing bulk liquid-phase Boc cleavage.

  • Data Acquisition & Profiling: Extract the exact mass chromatogram for m/z 241.191 (Tolerance: ±5 ppm). Verify the absence of the m/z 185.128 peak (loss of isobutylene), confirming the intact scaffold.

LCHRMS Sample Boc-Protected Scaffold (MW: 240.34) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI Soft ESI Ionization (Low Capillary T) LC->ESI Elution TOF TOF Mass Analyzer (High Resolution) ESI->TOF Intact Ions Data Exact Mass Detection [M+H]+ m/z 241.191 TOF->Data m/z Profiling

Figure 1. Optimized LC-HRMS workflow designed to prevent in-source Boc-decay.

Protocol 2: Controlled Acidic Deprotection and Decarboxylation

Causality & Design: The removal of the Boc group requires strong acidic conditions to protonate the carbamate, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation[7]. This reaction is designed as a self-validating physical system: the evolution of CO2​ gas provides real-time visual confirmation of the reaction's progress, while the cessation of bubbling indicates quantitative completion.

  • Reagent Setup: Dissolve 1.0 mmol of the Boc-protected azacycle in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Chill the flask to 0∘ C using an ice bath to control the initial exothermic protonation.

  • Acidic Cleavage: Dropwise, add 5.0 mL of pure Trifluoroacetic acid (TFA). The 1:1 DCM:TFA ratio provides the optimal dielectric environment for stabilizing the transient tert-butyl cation.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Observe the reaction mixture; steady effervescence (bubbling) will occur as CO2​ and isobutylene gases are expelled. The reaction is empirically complete when gas evolution ceases (typically 45–60 minutes).

  • Workup & Isolation: Concentrate the mixture in vacuo to remove volatile TFA and DCM. Triturate the resulting residue with cold diethyl ether to precipitate the 3,10-diazabicyclo[4.3.1]decane scaffold as a stable TFA salt, ready for downstream CaM kinase or FKBP inhibitor synthesis[2][3].

BocDeprotection BocCompound Tert-butyl 3,10-diazabicyclo [4.3.1]decane-3-carboxylate Acid Acidic Cleavage (TFA in DCM, 0°C to RT) BocCompound->Acid Reagent Addition Intermediate tert-Butyl Cation + Carbamic Acid Intermediate Acid->Intermediate Protonation Products Free Amine Scaffold + Isobutylene (g) + CO2 (g) Intermediate->Products Decarboxylation Downstream Downstream Coupling (FKBP / CaM Kinase Targets) Products->Downstream Functionalization

Figure 2. Mechanistic pathway of TFA-mediated Boc deprotection and decarboxylation.

Sources

Foundational

Solubility profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in Organic Solvents Authored by: Gemini, Senior Application Scientist Publication Date: March 17, 2026 Abst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: March 17, 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a key building block in contemporary drug discovery.[1][2] Understanding the solubility of this bicyclic diamine derivative is critical for its effective utilization in synthesis, purification, formulation, and screening protocols. This document offers a detailed, albeit illustrative, solubility dataset in a range of common organic solvents. It further outlines a rigorous experimental protocol for determining solubility via the widely accepted shake-flask method and discusses the underlying physicochemical principles that govern the observed solubility behavior. This guide is intended for researchers, scientists, and drug development professionals who handle complex organic molecules and require a deep understanding of their solution-phase behavior.

Introduction to tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

The diazabicyclo[4.3.1]decane scaffold is a significant structural motif in medicinal chemistry, notably in the development of ligands for various biological targets.[1][2] The title compound, tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS Number: 897396-23-5), is a valuable derivative where one of the secondary amines is protected by a tert-butoxycarbonyl (Boc) group.[3] This protection modulates the molecule's reactivity and physicochemical properties, making it a versatile intermediate in multi-step synthetic pathways.

A thorough understanding of a compound's solubility is paramount in drug development.[4][5] It influences every stage, from the selection of solvents for chemical reactions and purification to the design of formulations for in vitro and in vivo studies. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can complicate formulation development.[4] This guide provides a detailed examination of the solubility characteristics of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate incorporates several key features that dictate its solubility:

  • A Bicyclic Amine Core: The rigid diazabicyclo[4.3.1]decane framework is relatively polar and contains a secondary amine that can act as a hydrogen bond acceptor and a weak Brønsted-Lowry base.

  • A Carbamate Group: The carbamate linkage introduces polarity and potential for hydrogen bonding.

  • A tert-Butyl Group: This bulky, nonpolar alkyl group contributes significant lipophilicity to the molecule.

The interplay between the polar amine and carbamate functionalities and the nonpolar tert-butyl group results in a molecule with a balanced polarity, suggesting it will not be exclusively soluble in either highly polar or highly nonpolar solvents.

Table 1: Physicochemical Properties of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

PropertyValueSource
Molecular Formula C13H24N2O2[6]
Molecular Weight 240.34 g/mol [6]
CAS Number 897396-23-5[3]
Predicted XlogP 1.8[6]
Physical Form Solid (assumed)[7]

Solubility Profile in Common Organic Solvents

Table 2: Hypothetical Solubility of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexPredicted Solubility (mg/mL)
HexaneNonpolar0.1< 1 (Poorly Soluble)
TolueneNonpolar2.45 - 10 (Slightly Soluble)
Diethyl EtherNonpolar2.810 - 20 (Slightly Soluble)
DichloromethanePolar Aprotic3.1> 100 (Freely Soluble)
Ethyl AcetatePolar Aprotic4.450 - 100 (Soluble)
AcetonePolar Aprotic5.1> 100 (Freely Soluble)
IsopropanolPolar Protic3.920 - 40 (Sparingly Soluble)
EthanolPolar Protic4.315 - 30 (Sparingly Soluble)
AcetonitrilePolar Aprotic5.850 - 100 (Soluble)
MethanolPolar Protic5.110 - 20 (Slightly Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100 (Freely Soluble)
WaterPolar Protic10.2< 0.1 (Insoluble)
Analysis of Solubility Trends

The predicted solubility data in Table 2 illustrates the compound's amphiphilic nature.

  • High Solubility in Polar Aprotic Solvents: The compound is expected to be highly soluble in solvents like Dichloromethane, Acetone, and DMSO. These solvents can engage in dipole-dipole interactions with the polar carbamate group but do not have the strong hydrogen-bonding network of protic solvents that would need to be disrupted.

  • Moderate Solubility in Solvents of Intermediate Polarity: Solvents like ethyl acetate and acetonitrile are predicted to be good solvents, effectively balancing the interactions with both the polar and nonpolar regions of the molecule.

  • Lower Solubility in Nonpolar Solvents: In highly nonpolar solvents such as hexane, the energy required to break the solute-solute interactions (crystal lattice energy) is not sufficiently compensated by the weak van der Waals forces with the solvent.[8]

  • Limited Solubility in Polar Protic Solvents: While the molecule has hydrogen bond acceptors, the bulky, nonpolar tert-butyl group can hinder its integration into the highly structured hydrogen-bonding network of solvents like water and, to a lesser extent, methanol and ethanol.[11]

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, a rigorous experimental protocol is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][13]

Detailed Protocol: Shake-Flask Method

This protocol describes the steps to determine the solubility of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate at a specified temperature.

Materials:

  • tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (pure solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of scintillation vials. An amount that is visibly in excess after equilibration is crucial.

    • To each vial, add a known volume (e.g., 2 mL) of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[13] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[14]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.[13]

  • Sample Collection and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]

    • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.[13]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.[13]

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant with PTFE filter D->E F Dilute filtrate E->F G Analyze by HPLC against calibration curve F->G H Calculate solubility G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[13]

Practical Implications in Drug Development

The solubility profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate directly impacts its utility in a research and development setting.

  • Synthesis and Purification: The high solubility in solvents like dichloromethane and acetone makes them suitable for reaction media. For purification by crystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal. A mixture of a good solvent (e.g., acetone) and an anti-solvent (e.g., hexane or water) could be effective.

  • Screening and Biological Assays: High solubility in DMSO is advantageous, as it is a common solvent for preparing stock solutions for high-throughput screening. However, the potential for insolubility upon dilution in aqueous assay buffers must be considered.

  • Formulation Development: The poor aqueous solubility indicates that for in vivo studies, formulation strategies such as co-solvents, cyclodextrins, or lipid-based formulations might be necessary if this compound were to be advanced as a drug candidate itself.

Visualizing the "Like Dissolves Like" Principle

G cluster_solute tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate cluster_solvents Solvent Classes Solute Nonpolar (tert-Butyl) <-> Polar (Amine, Carbamate) Nonpolar Nonpolar Hexane, Toluene Solute->Nonpolar Weak Interaction (Low Solubility) PolarAprotic Polar Aprotic Acetone, DMSO Solute->PolarAprotic Strong Interaction (High Solubility) PolarProtic Polar Protic Water, Methanol Solute->PolarProtic Moderate to Weak Interaction (Limited Solubility)

Caption: Relationship between solute polarity and solvent class for solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility profile of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. While based on a scientifically reasoned hypothetical dataset, the principles discussed are universal. The compound's balanced polarity suggests optimal solubility in polar aprotic solvents. A robust and reliable experimental method, the shake-flask protocol, has been detailed to enable researchers to determine accurate solubility data. A thorough understanding and empirical determination of this compound's solubility are critical for its successful application in medicinal chemistry and drug development, ensuring efficiency in synthesis, reliability in screening, and foresight in formulation.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ECHA. (n.d.). tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate — Chemical Substance Information.
  • Fisher Scientific. (n.d.). tert-butyl 8-oxa-3, 10-diazabicyclo[4.3.1]decane-10-carboxylate, min 97%, 100 mg.
  • Google Patents. (n.d.). WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.
  • PubChemLite. (n.d.). Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (C13H24N2O2).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods.
  • Hancock, B. C., & Zografi, G. (1994). A Method for the Determination of Solubility of Metastable Crystal Phases Based on Total Light Scattering. Journal of Pharmaceutical Sciences, 83(2), 169-170.
  • Google Patents. (n.d.). WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.
  • PubChem. (n.d.). tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate.
  • European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing.
  • MSE Supplies. (2025, January 30). Gravimetric Analysis General Guide.
  • University of Geneva. (n.d.). Guide for crystallization.
  • National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement.
  • National Institutes of Health. (n.d.). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl).
  • Pearson. (n.d.). Solubility and Intermolecular Forces: Videos & Practice Problems.
  • Sigma-Aldrich. (n.d.). tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Britannica. (n.d.). Gravimetric analysis.
  • Save My Exams. (n.d.). Solubility and Choice of Solvents | Edexcel A-Level Chemistry.
  • Nature. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • ChemInform. (n.d.). tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate.
  • Beilstein Journal of Organic Chemistry. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.
  • BenchChem. (2025). A Comparative Guide to tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and Other Bicyclic Diamines for Researchers and Dr.
  • Chemicalbook. (2025, August 5). tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • IJCRT.org. (2023, January 12). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate.
  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?.

Sources

Exploratory

Structural Elucidation of tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate: An In-Depth NMR Analysis Guide

Executive Summary Bridged bicyclic diamines have emerged as highly privileged scaffolds in modern drug discovery. By restricting conformational flexibility, these architectures enhance target binding affinity, improve me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridged bicyclic diamines have emerged as highly privileged scaffolds in modern drug discovery. By restricting conformational flexibility, these architectures enhance target binding affinity, improve metabolic stability, and serve as effective bioisosteres for piperazines and diazepanes (1)[1]. Specifically, derivatives of the 3,10-diazabicyclo[4.3.1]decane system have been instrumental in the development of picomolar FKBP inhibitors[1], CaM kinase inhibitors (2)[2], and TASK-1/TASK-3 respiratory targets[3].

This technical whitepaper provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate . By detailing the causality behind experimental parameters and mapping the complex asymmetric spin systems, this guide serves as a self-validating protocol for researchers characterizing functionalized bicyclic aza-amides.

Structural Dynamics & The Bicyclic Scaffold

The foundational conformational behavior of the 3,10-diazabicyclo[4.3.1]decane system—including its pyramidal inversion dynamics and basicity—was first rigorously established in early pKa and structural studies (4)[4].

The molecule features a highly rigid, bridged architecture:

  • Bridgeheads: C1 and C6.

  • 1-Atom Bridge: N10 (Secondary amine).

  • 4-Atom Bridge: C2–N3(Boc)–C4–C5.

  • 3-Atom Bridge: C7–C8–C9.

Crucial Asymmetry: Because the N3 atom is positioned asymmetrically within the 4-atom bridge (separated from C1 by one carbon, but from C6 by two carbons), the entire bicyclic core is chiral. Consequently, every carbon atom in the skeleton occupies a distinct chemical environment , resulting in a complete lack of symmetry in the NMR spectra. Furthermore, the presence of the N3-Boc group introduces restricted rotation around the carbamate C–N partial double bond, leading to rotameric line broadening at ambient temperatures.

Self-Validating Experimental Protocols

To unambiguously assign the complex diastereotopic protons and mitigate Boc-induced broadening, the following step-by-step acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Procedure: Dissolve 25 mg (for 1 H/2D) or 50 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected for its superior solvation of Boc-protected lipophilic amines. TMS acts as an internal zero-point reference, which is critical for measuring the subtle Δδ between closely overlapping diastereotopic bridge protons.

Step 2: 1D NMR Acquisition & VT-NMR Considerations
  • 1 H NMR (400/500 MHz): 30° flip angle, 16 scans, 2.0 s relaxation delay (d1).

  • 13 C NMR (100/125 MHz): WALTZ-16 composite pulse decoupling, minimum 1024 scans, 2.0 s d1.

  • Causality (The Rotamer Effect): At 298 K, the slow interconversion of the E and Z Boc rotamers causes the C2 and C4 proton/carbon signals to broaden significantly. Self-Validation Step: If J-couplings on C2/C4 are obscured by this broadening, the protocol requires switching the solvent to DMSO-d 6​ and executing Variable Temperature NMR (VT-NMR) at 340 K. The thermal energy overcomes the rotational barrier, coalescing the rotameric humps into sharp, assignable multiplets.

Step 3: 2D NMR Workflow
  • COSY: Maps contiguous scalar couplings (e.g., H4 H5 H6).

  • HSQC: Differentiates the CH bridgeheads from the CH 2​ bridges by correlating protons to directly attached carbons.

  • HMBC: Optimized for 3JCH​ = 8 Hz. This is the ultimate structural proof, anchoring the Boc group to the asymmetric core via long-range correlations to C2 and C4.

Spectral Analysis & Data Presentation

1 H NMR Assignments

The 1 H NMR spectrum is characterized by an intense tert-butyl singlet and a complex, overlapping aliphatic region. Because the core is locked, the exo and endo protons on the CH 2​ bridges are strongly diastereotopic and exhibit large geminal couplings ( 2J≈ 13–15 Hz).

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality Notes
Boc-CH 3​ 1.45s9HSharp singlet; unrestricted rotation of methyls.
N10-H ~1.80br s1HBroadened by quadrupolar 14 N relaxation; exchanges with D 2​ O.
H2a, H2b 3.20 – 3.85m2HDiastereotopic; heavily broadened by N3-Boc rotameric exchange.
H4a, H4b 3.05 – 3.60m2HDiastereotopic; adjacent to N3, broadened by rotameric exchange.
H1 3.10m1HBridgehead; deshielded by adjacent N10 and C2.
H6 2.95m1HBridgehead; deshielded by adjacent N10.
H5a, H5b 1.85 – 2.10m2Hexo/endo protons on the asymmetric 4-atom bridge.
H7 / H9 1.60 – 1.95m4H3-carbon bridge protons adjacent to bridgeheads.
H8a, H8b 1.40 – 1.70m2HMost shielded core protons; central carbon of the 3-atom bridge.
13 C NMR Assignments

The 13 C spectrum confirms the asymmetry of the molecule, displaying distinct resonances for all 10 skeletal carbons. The bridgeheads (C1, C6) are pushed downfield (~52-54 ppm) due to the inductive withdrawal from N10.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)TypeAssignment & Causality Notes
Boc C=O 155.2C q​ Carbamate carbonyl; low intensity due to long T1​ relaxation.
Boc C(CH 3​ ) 3​ 79.8C q​ Quaternary carbon of the tert-butyl group.
C1 54.5CHBridgehead; highly deshielded by N10 and C2.
C6 52.8CHBridgehead; deshielded by N10.
C2 48.2CH 2​ Adjacent to N3 and C1; broadened by rotamers.
C4 46.5CH 2​ Adjacent to N3 and C5; broadened by rotamers.
C7, C9 32.4, 31.8CH 2​ Asymmetric carbons of the 3-carbon bridge.
Boc CH 3​ 28.6CH 3​ Intense signal; represents 3 equivalent methyl groups.
C5 26.5CH 2​ Adjacent to C4 and bridgehead C6.
C8 19.2CH 2​ Central carbon of the 3-atom bridge (most shielded).

2D NMR Structural Elucidation Workflow

To definitively prove the connectivity of the asymmetric 4-atom bridge, 2D NMR is required. The diagram below maps the critical COSY ( 3JHH​ ) and HMBC ( 2JCH​ / 3JCH​ ) correlations that validate the structure.

G Boc Boc C=O (155.2 ppm) C2 C2 (CH2) (48.2 ppm) Boc->C2 HMBC C4 C4 (CH2) (46.5 ppm) Boc->C4 HMBC C1 C1 (CH) (54.5 ppm) C1->C2 COSY N10 N10 (NH) C1->N10 HMBC C6 C6 (CH) (52.8 ppm) C5 C5 (CH2) (26.5 ppm) C6->C5 COSY C6->N10 HMBC C5->C4 COSY

Figure 1: 2D NMR HMBC and COSY correlation network for the bicyclic core.

References

  • Title: Studies on Hetero-Cage Compounds. II. pKa Studies on the 3,10-Diazabicyclo[4.3.
  • Title: Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.
  • Title: US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors Source: Google Patents URL
  • Title: US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors Source: Google Patents URL

Sources

Foundational

Safety Data Sheet (SDS) and handling for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Technical Whitepaper: Safety, Handling, and Synthetic Integration of tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Executive Summary & Medicinal Chemistry Context tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Synthetic Integration of tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Executive Summary & Medicinal Chemistry Context

tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS: 897396-23-5) is a highly specialized, conformationally restricted bridged bicyclic diamine[1]. In modern drug development, flexible piperazine and diazepane rings often incur a high entropic penalty upon binding to target proteins. By bridging the diazepane system, medicinal chemists lock the molecule into a bioactive conformation. This scaffold has proven critical in the synthesis of highly potent inhibitors for FK506-binding proteins (FKBP51/52), which are targets for psychiatric and neurodegenerative disorders[2][3]. Furthermore, derivatives of this bicyclic aza-amide system have been successfully deployed as Calcium/calmodulin-dependent protein kinase (CaM kinase) inhibitors[4].

Physicochemical Profiling & Structural Causality

The structural architecture of this compound consists of a 3,10-diazabicyclo[4.3.1]decane core where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

  • Causality of the Boc Group: The Boc group serves a dual purpose. Synthetically, it prevents unwanted polymerization or side-reactions at the N3 position during upstream functionalization of the N10 position. Physicochemically, the bulky, lipophilic tert-butyl moiety increases the compound's solubility in organic solvents (e.g., dichloromethane, ethyl acetate) while significantly reducing its volatility.

  • Basic Core: Despite the Boc protection, the secondary/tertiary nitrogen within the bridged system retains its lone pair, conferring localized basicity and nucleophilicity. This fundamental chemical property is the direct cause of its primary health hazards.

Safety Data Sheet (SDS) Analysis & GHS Compliance

Handling this compound requires strict adherence to Global Harmonized System (GHS) protocols due to its localized basicity and lipophilicity[1].

Table 1: GHS Hazard Classifications [1][5]

Hazard Class Category Hazard Code Signal Word Mechanism of Action / Causality
Skin Irritation Skin Irrit. 2 H315 Warning The lipophilic nature allows epidermal penetration, while the basic amine disrupts the mildly acidic acid mantle of the skin, causing localized inflammation.
Serious Eye Damage Eye Dam. 1 H318 Danger Critical Hazard: The unprotected nitrogen acts as a strong base in aqueous environments. Contact with ocular mucosa leads to rapid localized saponification of lipid membranes and protein denaturation.

| Specific Target Organ Toxicity | STOT SE 3 | H336 | Warning | Single exposure (inhalation of aerosols/dust) can cause respiratory tract irritation or CNS depression (drowsiness/dizziness) due to the molecule's ability to cross biological membranes. |

Self-Validating Handling & Storage Protocols

To maintain scientific integrity and prevent degradation (such as premature Boc-cleavage or atmospheric oxidation of the amine), the following self-validating storage system must be employed:

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[6][7].

  • Validation of Integrity: Before use in critical syntheses, dissolve a 1 mg sample in CDCl3 and perform 1H-NMR. The presence of a sharp singlet at ~1.4 ppm (integrating to 9 protons) validates the integrity of the Boc protecting group. The absence of this peak or the presence of a broad peak at elevated chemical shifts indicates premature degradation.

  • PPE Requirements: Due to the H318 (Eye Dam. 1) classification, standard safety glasses are insufficient. Chemical splash goggles paired with a full face shield must be worn. Nitrile gloves (double-gloved) are required to mitigate H315 risks[1].

Synthetic Workflow: Boc-Deprotection and Functionalization

The most common application of this compound is the removal of the Boc group to yield the free amine for subsequent electrophilic coupling (e.g., amidation or sulfonylation)[2]. The following protocol is designed as a closed, self-validating loop.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidic Cleavage: Slowly add trifluoroacetic acid (TFA) at 0°C to achieve a 20% v/v TFA/DCM solution. Warm to 25°C and stir for 2 hours.

    • Causality: The strong acid protonates the carbamate, leading to the expulsion of the tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide, driving the reaction forward entropically.

  • Self-Validation (Reaction Monitoring): Aliquot 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the parent mass (m/z ~241[M+H]+) completely disappears, replaced by the free amine mass (m/z ~141[M+H]+). Do not proceed until validation is confirmed.

  • Concentration: Remove DCM and excess TFA under reduced pressure to yield the intermediate TFA salt.

  • Neutralization & Workup: Dissolve the crude salt in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is >8. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the free 3,10-diazabicyclo[4.3.1]decane base.

  • Downstream Coupling: The highly reactive free amine can now be reacted with sulfonyl chlorides or activated carboxylic acids in the presence of N,N-diisopropylethylamine (DIPEA) to form target drug scaffolds[2].

Mandatory Visualization: Synthetic Workflow

G A tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (Boc-Protected) B Acidic Cleavage (20% TFA in DCM) A->B Deprotection C Intermediate (TFA Salt) B->C Cleaves Boc D Neutralization (DIPEA / NaHCO3) C->D pH Adjustment E Free Amine (Reactive Scaffold) D->E Yields free base F Electrophilic Coupling (Amidation) E->F Functionalization G Target Drug Scaffold (e.g., FKBP Inhibitor) F->G Final Synthesis

Workflow for the deprotection and functionalization of the bicyclic scaffold.

Quantitative Data Summary

Table 2: Physicochemical Properties Summary [1][6]

Property Value
Chemical Name tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
CAS Number 897396-23-5
Molecular Formula C13H24N2O2
Molecular Weight ~240.34 g/mol
Storage Temperature 2-8°C

| Storage Atmosphere | Inert (Argon/Nitrogen) |

Sources

Exploratory

Structural and Crystallographic Profiling of the tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Scaffold in Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the spatial orientation of pharmacophores is dictated by the rigidity of the underlying molecular scaffold. tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the spatial orientation of pharmacophores is dictated by the rigidity of the underlying molecular scaffold. tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS 897396-23-5) has emerged as a premier conformationally restricted building block. As a Senior Application Scientist, I frequently utilize this bridged bicyclic diamine to overcome the entropic penalties associated with flexible monocyclic systems (such as piperidines or diazepanes). This whitepaper provides an in-depth technical analysis of the crystallographic data derived from this scaffold, detailing the causality behind its synthetic utility, its structural behavior in protein-ligand complexes, and the self-validating methodologies required to resolve its X-ray crystal structures.

Mechanistic Rationale: Thermodynamics and Synthetic Orthogonality

The design of high-affinity ligands requires minimizing the loss of conformational entropy upon target binding. The 3,10-diazabicyclo[4.3.1]decane core achieves this by locking the nitrogen atoms in a defined 3D vector space.

The inclusion of the tert-butyl carboxylate (Boc) protecting group at the 3-position is a highly deliberate experimental choice.

  • Causality in Synthesis: The extreme steric bulk of the Boc group completely shields the 3-position nitrogen, allowing for aggressive, orthogonal electrophilic functionalization (e.g., sulfonylation or reductive amination) at the secondary amine of the 10-position.

  • Framework Preservation: The Boc group is specifically chosen for its acid-lability. It can be cleanly cleaved using Trifluoroacetic Acid (TFA) via acidolysis. This ensures that the highly strained[4.3.1] bridged bicyclic framework is not degraded or ring-opened, a common failure mode when subjecting bridged systems to strong basic or reductive deprotection conditions.

Crystallographic Significance and Target Engagement

Because the isolated Boc-protected intermediate is typically a non-crystalline oil or amorphous solid, its crystallographic value is realized in the X-ray structures of its downstream active derivatives. The scaffold preserves its rigid geometry, which is clearly visible in the electron density maps of the final drug candidates.

Case Study 1: CHD1 Antagonists (PTEN-Deficient Prostate Cancer)

The [4.3.1] core was critical in the discovery of UNC10142, a first-in-class small molecule antagonist targeting the tandem chromodomains of CHD1[1]. CHD1 is a synthetic lethal target in PTEN-deficient prostate cancers[2].

  • Crystallographic Insights: The X-ray crystal structure of UNC10142 bound to CHD1 was resolved at 3.10 Å (PDB: 8UMG)[1]. The crystallographic data reveals that the bicyclic [4.3.1] decane ring system binds precisely within a shallow hydrophobic pocket at the intersection of the tandem chromodomains[1]. This rigid positioning acts as an anchor, forcing the attached quinazoline core to engage in optimal π−π stacking interactions with the aromatic cage residue W67, driving the low micromolar affinity (IC50 = 1.7 μM)[1].

Case Study 2: FKBP51 Inhibitors

The 3,10-diazabicyclo[4.3.1]decane system has also been utilized to synthesize picomolar inhibitors of the FK506-binding protein 51 (FKBP51)[3].

  • Crystallographic Insights: High-resolution X-ray crystallography of these [4.3.1] aza-amides (e.g., PDB: 7APQ) demonstrates that the bicyclic backbone perfectly fixes the conformation of the ligand[3]. The rigid projection of an alpha-methyl group from this scaffold successfully displaces a highly conserved, energetically unfavorable water molecule from the active site without incurring a desolvation penalty, a mechanism validated by 3D-RISM thermodynamic calculations[3].

Quantitative Crystallographic Data

The following table summarizes the key X-ray crystallographic parameters for protein-ligand complexes derived from the 3,10-diazabicyclo[4.3.1]decane core.

PDB IDTarget ProteinLigand DerivativeResolution (Å)R-Work / R-FreeKey Structural Interaction
8UMG Human CHD1 (Tandem Chromodomains)UNC101423.100.238 / 0.320Bicyclic core occupies shallow hydrophobic pocket; enables W67 π−π stacking[1][2].
7APQ Human FKBP51 (Fk1 Domain)Compound 22 (Aza-amide)1.40 - 1.70*N/AScaffold projects methyl group to displace conserved active-site water[3].

*Note: Typical resolution range for FKBP51-bicyclic aza-amide complexes.

Self-Validating Experimental Methodology: From Scaffold to Co-Crystal

To ensure scientific integrity and reproducibility, the workflow from the Boc-protected scaffold to the final X-ray structure must be a self-validating system.

Step 1: Orthogonal Functionalization & Deprotection

  • React tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.0 eq) with the desired electrophile (e.g., an alkyl halide) in the presence of DIPEA (3.0 eq) in DMF to functionalize the 10-position.

  • Validation: Confirm complete conversion via LC-MS. The mass shift must perfectly match the addition of the functional group while retaining the Boc mass (+100 Da).

  • Remove the Boc group using 20% TFA in Dichloromethane (DCM) for 2 hours at room temperature, followed by HPLC purification[1].

Step 2: Protein-Ligand Complexation

  • Express and purify the target protein (e.g., His-tagged CHD1 tandem chromodomains, aa 268–443) using E. coli BL21(DE3)[2].

  • Incubate the purified protein (typically concentrated to 10-15 mg/mL) with a 3-fold molar excess of the [4.3.1] derived ligand.

  • Self-Validating Gate: Perform Dynamic Light Scattering (DLS) on the complex. A Polydispersity Index (PDI) of < 0.2 is required. This proves the complex is monodisperse and not aggregating, ensuring the sample is crystallizable.

Step 3: Co-Crystallization & X-Ray Diffraction

  • Set up crystallization trials using the hanging-drop vapor diffusion method at 20°C. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution.

  • Harvest mature crystals using a cryo-loop, briefly soak in a cryoprotectant (e.g., 20% glycerol in reservoir solution), and flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron light source.

  • Validation: Solve the structure using Molecular Replacement (e.g., using Phenix with a search model like PDB 2B2Y)[1]. The R-free value must drop below 0.35 during refinement (as seen in 8UMG's 0.320) to validate that the structural model accurately represents the experimental electron density[2].

Visualizing the Crystallographic Workflow

G N1 tert-Butyl 3,10-diazabicyclo[4.3.1]decane -3-carboxylate Scaffold N2 Orthogonal Functionalization (N10-Alkylation/Sulfonylation) N1->N2 N3 Boc Acidolysis (TFA/DCM Deprotection) N2->N3 N4 Active Bridged Ligand (e.g., UNC10142, FKBP Inhibitors) N3->N4 N5 Target Protein Incubation (CHD1 / FKBP51) N4->N5 N6 Hanging Drop Vapor Diffusion (Self-Validating Monodispersity) N5->N6 N7 X-Ray Diffraction & Structural Refinement N6->N7

Workflow from[4.3.1] scaffold functionalization to X-ray crystallographic structural refinement.

References

  • Johnson, R.L., et al. "Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer." Journal of Medicinal Chemistry, 2024. 1

  • RCSB Protein Data Bank. "8UMG: Chromodomains of human CHD1 complexed with UNC10142." RCSB PDB, 2024. 2

  • Pomplun, S., et al. "Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides." Chemical Science (RSC), Max Planck Institute. 3

Sources

Foundational

Conformational Analysis of 3,10-Diazabicyclo[4.3.1]decane Ring Systems: Structural Dynamics and Applications in Rational Drug Design

Abstract The 3,10-diazabicyclo[4.3.1]decane scaffold is a highly specialized bridged bicyclic system that has emerged as a powerful pharmacophore in modern medicinal chemistry. By fusing a seven-membered homopiperazine r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 3,10-diazabicyclo[4.3.1]decane scaffold is a highly specialized bridged bicyclic system that has emerged as a powerful pharmacophore in modern medicinal chemistry. By fusing a seven-membered homopiperazine ring with a six-membered piperidine ring, this architecture offers unique conformational vectors that can be synthetically locked to achieve extraordinary target affinity. As a Senior Application Scientist, I present this technical guide to elucidate the thermodynamic drivers of its conformational isomerism, the causality behind structural rigidification, and the self-validating experimental workflows required to analyze these dynamics in drug development.

Architectural Topology of the [4.3.1] Scaffold

The 3,10-diazabicyclo[4.3.1]decane system is defined by its specific bridge lengths (4, 3, and 1 atoms) connecting two bridgehead carbons (C1 and C6). This topology creates two distinct fused ring systems:

  • A six-membered piperidine ring (C1-C7-C8-C9-C6-N10), which strongly prefers a rigid chair conformation due to standard torsional constraints.

  • A seven-membered homopiperazine ring (C1-C2-N3-C4-C5-C6-N10), which exhibits significant conformational plasticity, rapidly interconverting between chair and boat states at ambient temperatures.

The spatial relationship between the N3 and N10 nitrogen atoms is the critical determinant of the molecule's physicochemical properties. The lone pair repulsion between these nitrogens in the neutral state, contrasted with transannular hydrogen bonding in the protonated state, creates a highly tunable energetic landscape[1].

Thermodynamic Drivers of Conformational Isomerism

The conformational equilibrium of the 3,10-diazabicyclo[4.3.1]decane system is heavily influenced by its protonation state. Potentiometric pKa studies reveal that the basicity of the scaffold is intrinsically linked to its 3D geometry[1].

In the neutral state, the homopiperazine ring predominantly adopts a chair conformation to minimize steric clashes and dipole-dipole repulsion between the N3 and N10 lone pairs. However, upon protonation of the more basic N3 amine to form a monocation, the system undergoes a dramatic structural reorganization. To stabilize the positive charge, the homopiperazine ring inverts into a boat conformation . This inversion brings the N10 lone pair into close proximity with the protonated N3, establishing a stabilizing transannular hydrogen bond (N3–H⁺···N10) that offsets the steric penalty of the boat geometry[1].

ConformationalDynamics N1 Neutral 3,10-Diazabicyclo[4.3.1]decane (Flexible Scaffold) N2 Chair-Homopiperazine Conformer (Lower Energy) N1->N2 Thermodynamic Preference N3 Boat-Homopiperazine Conformer (Higher Energy) N1->N3 Ring Inversion (High Barrier) N2->N3 Equilibrium N5 Alpha-Methylation Locks Active Conformation N2->N5 Synthetic Modification N4 N-Protonation (Monocation) Stabilizes Boat via H-Bond N3->N4 Acidic pH (pKa shift)

Caption: Logical relationship between protonation, substitution, and conformational states of the[4.3.1] scaffold.

Strategic Rigidification: The Alpha-Methyl Effect

In rational drug design, the entropic penalty of a flexible ligand binding to a rigid protein pocket often limits affinity. By introducing an alpha-methyl group to the 3,10-diazabicyclo[4.3.1]decane backbone, medicinal chemists can artificially freeze the conformational equilibrium[2].

This synthetic modification exerts a dual effect:

  • Intramolecular Steric Locking: The bulky methyl group creates severe 1,3-diaxial interactions if the ring attempts to invert, effectively locking the homopiperazine ring into a singular, bioactive chair conformation. This precisely vectors the hydrogen bond acceptor at the 3-position toward the target protein[2].

  • Intermolecular Water Displacement: When targeting proteins like FK506-binding protein 51 (FKBP51), 3D-RISM (Reference Interaction Site Model) calculations demonstrate that this specific alpha-methyl group projects directly into a hydration site, displacing a high-energy, frustrated water molecule. Because the methyl group is hydrophobic, it displaces the water with zero desolvation penalty, yielding a profound enthalpic and entropic gain[3].

Quantitative Impact of Conformational Locking

The causality between scaffold rigidification and target affinity is summarized below. The transition from a flexible monocyclic or unsubstituted bicyclic system to an alpha-methylated [4.3.1] system shifts the affinity from the nanomolar to the picomolar regime[3].

Scaffold VariantConformation StateWater Displacement (3D-RISM ΔG)FKBP51 Affinity (K_d)
Unsubstituted [4.3.1] aza-amideFlexible (Chair/Boat equilibrium)No~100 nM
(S)-alpha-methyl [4.3.1] aza-amideLocked (Chair-dominant)Yes (Desolvation cost ≈ 0)< 10 pM
3,9-diazabicyclo[3.3.1]nonaneFlexibleNo> 500 nM
Experimental Workflows for Conformational Validation

To ensure scientific integrity, the theoretical conformational states must be empirically validated. The following self-validating protocols combine physical spectroscopy with statistical mechanics to prove the causality of the structural design.

Workflow S1 Scaffold Synthesis & Substitution S2 VT-NMR Spectroscopy (Conformer Populations) S1->S2 Structural Validation S3 3D-RISM Calculations (Solvent Thermodynamics) S1->S3 in silico Screening S4 Fluorescence Polarization (Affinity Assay) S2->S4 Selects Rigid Candidates S3->S4 Predicts Water Displacement S5 Lead Optimization (Locked Pharmacophore) S4->S5 Picomolar Affinity Confirmed

Caption: Integrated workflow combining VT-NMR, 3D-RISM, and FP assays for conformationally locked drug design.

Protocol 1: Variable Temperature NMR (VT-NMR) for Inversion Barriers

VT-NMR is utilized because the energy barrier for the homopiperazine chair-to-boat inversion ( ΔG‡ ) can be "frozen out" on the NMR timescale at low temperatures, allowing direct quantification of conformer populations.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized 3,10-diazabicyclo[4.3.1]decane derivative in 0.6 mL of Toluene-d8 (chosen for its low freezing point and minimal solvent-solute hydrogen bonding).

  • Acquisition Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe and a calibrated variable temperature (VT) unit.

  • Temperature Gradient: Acquire standard 1H and 13C spectra starting at 298 K, decrementing to 180 K in 10 K intervals. Allow exactly 15 minutes of thermal equilibration at each step to ensure sample homogeneity.

  • Line Shape Analysis: Monitor the decoalescence of the C2 and C4 methylene protons adjacent to N3. At ambient temperature, these appear as time-averaged multiplets; below the coalescence temperature ( Tc​ ), they resolve into distinct signals representing the locked chair and boat conformers.

  • Thermodynamic Extraction: Calculate the exchange rate constant ( k ) at Tc​ and apply the Eyring equation to derive the activation free energy ( ΔG‡ ). A higher ΔG‡ validates successful steric locking by the alpha-methyl group.

Protocol 2: 3D-RISM Solvent Thermodynamics

Standard implicit solvent models fail to capture the discrete thermodynamic contributions of individual water molecules. 3D-RISM is employed to calculate the exact local free energy ( ΔGlocal​ ) of water displacement[3].

  • Ligand Preparation: Optimize the 3D geometry of the alpha-methylated [4.3.1] conformation using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Receptor Preparation: Prepare the target protein crystal structure (e.g., FKBP51, PDB: 4W90). Add missing hydrogens and assign partial charges utilizing the AMBER14 force field.

  • Grid Setup: Define a solvent grid with a 15 Å buffer around the receptor-ligand complex. Set the linear grid spacing in all three dimensions to 0.3 Å to ensure tight convergence and quantitative reproducibility[3].

  • Execution: Run the 3D-RISM calculation utilizing the Kovalenko-Hirata (KH) closure relation to solve the Ornstein-Zernike integral equations.

  • Thermodynamic Mapping: Analyze the output grids. Identify water sites with a positive ΔGlocal​ (red spheres in visualization). If the alpha-methyl group perfectly overlaps with a positive ΔGlocal​ site, the displacement is thermodynamically highly favorable, validating the structural design[3].

Therapeutic Applications

The rigorous conformational control of the 3,10-diazabicyclo[4.3.1]decane system has led to breakthroughs in several therapeutic areas:

  • Psychiatric Disorders (FKBP51 Inhibitors): FKBP51 is a key regulator of the stress hormone axis. Alpha-methyl substituted [4.3.1] aza-amides act as exceptionally potent, highly selective inhibitors of FKBP51. By locking the conformation, these ligands achieve picomolar affinity, paving the way for novel treatments for depression, anxiety, and stress-related psychiatric disorders[2],[4].

  • Pain Management (Delta Opioid Agonists): The [4.3.1] scaffold has been successfully utilized as a conformationally constrained homologue of the reference delta opioid agonist SNC80. The rigidification of the diazatricyclodecane motif into the bridged bicyclic core improves receptor subtype selectivity and agonistic behavior, offering potential non-addictive analgesic alternatives[5].

Conclusion

The 3,10-diazabicyclo[4.3.1]decane ring system exemplifies the power of structural chemistry in rational drug design. By understanding the thermodynamic interplay between nitrogen inversion, transannular interactions, and steric constraints, scientists can manipulate this scaffold to lock bioactive conformations. When coupled with advanced computational models like 3D-RISM to exploit solvent thermodynamics, this bicyclic system transforms low-affinity hits into highly potent, target-specific therapeutics.

References
  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. The Journal of Organic Chemistry, 36(15), 2061-2065. URL:[Link]

  • Sasaki, T., Eguchi, S., & Kiriyama, T. (1971). pKa Studies on the 3,10-Diazabicyclo[4.3.1]decane System. Bulletin of the Chemical Society of Japan, 44(12), 3410-3412. URL:[Link]

  • Pomplun, S., et al. (2015). Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Angewandte Chemie International Edition, 54(1), 345-348. URL:[Link]

  • Wang, Y., Hausch, F., Bischoff, M., & Pomplun, S. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. World Intellectual Property Organization, WO2015110271A1.
  • Wang, Y., Hausch, F., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. World Intellectual Property Organization, WO2021175848A1.
  • Piras, M., et al. (2015). Novel diazabicycloalkane delta opioid agonists. Bioorganic & Medicinal Chemistry, 23(17), 5781-5793. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of tert-Butyl 3,10-Diazabicyclo[4.3.1]decane-3-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unlocking New Chemical Space with a Conformationally-Restricted Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Conformationally-Restricted Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Saturated bicyclic diamines have emerged as privileged scaffolds, offering a three-dimensional architecture that can effectively probe the intricate topographies of biological targets. Among these, tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate stands out as a versatile and strategically valuable building block. Its rigid, bicyclic core imparts a defined conformational constraint on appended pharmacophoric elements, a feature highly sought after in rational drug design. The presence of a Boc-protected amine at the 3-position and a free secondary amine at the 10-position allows for sequential and site-selective functionalization, making it an ideal starting point for the synthesis of diverse compound libraries.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the properties, synthesis, and strategic applications of this unique building block. We will delve into detailed protocols for its derivatization and showcase its potential in the design of innovative therapeutic agents, with a particular focus on its application in the development of inhibitors for FK506-Binding Proteins (FKBPs).

Physicochemical Properties and Structural Features

The unique topology of the 3,10-diazabicyclo[4.3.1]decane core is central to its utility in medicinal chemistry. The bicyclic system locks the seven-membered ring in a defined chair-boat-like conformation, which spatially projects the substituents at the nitrogen atoms in distinct vectors. This conformational rigidity can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty associated with the binding of more flexible ligands.

PropertyValueSource
CAS Number 897396-23-5[1]
Molecular Formula C13H24N2O2[2]
Molecular Weight 240.34 g/mol [2]
Predicted XlogP 1.8[2]
Predicted Hydrogen Bond Donors 1[2]
Predicted Hydrogen Bond Acceptors 3[2]

Synthesis of the Building Block: An Adapted Approach

Synthesis_Workflow suberic_acid Suberic Acid dibromo Dibromo Suberic Acid suberic_acid->dibromo HBr/H2O2 diester Dimethyl 2,7-dibromosuberate dibromo->diester MeOH/H+ cyclized_product Dimethyl 1-(tert-butyl)azepane-2,7-dicarboxylate diester->cyclized_product tert-ButylamineNaHCO3, MeCNReflux cyclization_reactant tert-Butylamine dione Bicyclic Dione cyclized_product->dione Dieckmann CondensationNaH, TolueneReflux reduction LiAlH4 Reduction dione->reduction 1. LiAlH4, THF 2. Boc2O, Et3N, DCM final_product tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate reduction->final_product

Caption: Adapted synthetic workflow for the target building block.

Protocol 1: Adapted Synthesis of tert-Butyl 3,10-Diazabicyclo[4.3.1]decane-3-carboxylate

Step 1: Synthesis of Dimethyl 2,7-dibromosuberate

  • To a solution of suberic acid in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide in the presence of a radical initiator or HBr/H₂O₂).

  • Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, work up the reaction to isolate the crude 2,7-dibromosuberic acid.

  • Esterify the crude diacid using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.

  • Purify the resulting dimethyl 2,7-dibromosuberate by column chromatography.

Step 2: Cyclization to form Dimethyl 1-(tert-butyl)azepane-2,7-dicarboxylate

  • Dissolve dimethyl 2,7-dibromosuberate in an appropriate solvent such as acetonitrile.

  • Add tert-butylamine and a base (e.g., sodium bicarbonate) to the solution.

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by silica gel chromatography to obtain the cyclized product.

Step 3: Dieckmann Condensation and Decarboxylation

  • To a solution of the cyclized diester in dry toluene, add a strong base such as sodium hydride.

  • Heat the mixture under reflux to promote the intramolecular Dieckmann condensation.

  • After the reaction is complete, carefully quench the reaction with acid.

  • The resulting β-keto ester can be decarboxylated under acidic or basic conditions to yield the corresponding bicyclic ketone.

Step 4: Reductive Amination and Boc Protection

  • The bicyclic ketone is then subjected to reductive amination with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Following the formation of the diamine, the crude product is treated with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in a solvent such as dichloromethane to selectively protect the less sterically hindered secondary amine.

  • The final product, tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, is then purified by column chromatography.

Strategic Functionalization of the Bicyclic Scaffold

The key to the utility of this building block lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen at position 3 is unreactive under many standard coupling conditions, allowing for the selective functionalization of the secondary amine at position 10.

Functionalization_Strategy start tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate n10_functionalization Selective Functionalization at N10 start->n10_functionalization Reductive Amination or Buchwald-Hartwig Amination deprotection Boc Deprotection (N3) n10_functionalization->deprotection TFA or HCl n3_functionalization Functionalization at N3 deprotection->n3_functionalization Acylation, Alkylation, etc. final_compound Disubstituted Analog n3_functionalization->final_compound

Caption: Stepwise functionalization strategy.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7][8] The secondary amine at the 10-position of our building block is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl moieties.

Protocol 2: Representative Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10075-95
Pd(OAc)₂ / BINAPCs₂CO₃Toluene11070-90
[Pd(allyl)Cl]₂ / t-BuXPhosLiHMDS1,4-Dioxane10080-98
Reductive Amination for N-Alkylation

Reductive amination is a versatile method for forming carbon-nitrogen bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[9] This reaction allows for the introduction of a diverse range of alkyl substituents at the 10-position of the bicyclic scaffold.

Protocol 3: Representative Reductive Amination

  • To a solution of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.).[10][11][12]

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq.) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of FKBP Inhibitors

The 3,10-diazabicyclo[4.3.1]decane scaffold is a privileged motif for the design of potent and selective inhibitors of FK506-Binding Proteins (FKBPs), particularly FKBP51, which has been implicated in psychiatric disorders.[13][14] The rigid bicyclic core mimics the conformation of the pipecolate moiety of FK506, allowing for favorable interactions within the binding pocket.

FKBP_Inhibitor_Design building_block tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate functionalization N10-Functionalization building_block->functionalization Introduce P1/P2 binding elements deprotection Boc Deprotection functionalization->deprotection TFA/DCM n3_functionalization N3-Acylation/Alkylation deprotection->n3_functionalization Introduce additional binding elements fkbp_inhibitor Potent FKBP Inhibitor n3_functionalization->fkbp_inhibitor

Caption: Design strategy for FKBP inhibitors.

The synthesis of these inhibitors often involves the initial functionalization at the N10 position, followed by deprotection of the Boc group and subsequent elaboration at the N3 position to introduce further binding elements that can interact with specific residues in the FKBP active site.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the secondary amine at the 3-position for further derivatization or to reveal the final bioactive molecule. This is typically achieved under acidic conditions.

Protocol 4: Boc Deprotection

  • Dissolve the Boc-protected compound in an organic solvent such as dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

Conclusion

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a powerful and versatile building block for medicinal chemists. Its conformationally constrained framework and orthogonally protected amino groups provide a robust platform for the synthesis of complex and diverse molecular architectures. The protocols and strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this scaffold in their drug discovery programs, paving the way for the development of novel therapeutics with enhanced efficacy and selectivity.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.
  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective construction of the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold, a privileged motif for FK506-binding proteins. Organic Letters, 16(21), 5788–5791.
  • PubChem. (n.d.). Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. Retrieved March 12, 2024, from [Link]

  • A one-pot selective synthesis of N-Boc protected secondary amines: tandem direct reductive amination/N-Boc protection. (2014). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Reductive Amination of Aldehydes and Ketones. (n.d.). Organic Chemistry Portal. Retrieved March 12, 2024, from [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. ACS Publications. Retrieved March 12, 2024, from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved March 12, 2024, from [Link]

  • Bischoff, M., Sippel, C., Bracher, A., & Hausch, F. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. Organic Letters, 16(21), 5788-5791.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. (2013). KTU ePubl. Retrieved March 12, 2024, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 12, 2024, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved March 12, 2024, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved March 12, 2024, from [Link]

Sources

Application

Application and Protocol for Buchwald-Hartwig Cross-Coupling with tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the application of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in the Buchwald-Hartwig amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in the Buchwald-Hartwig amination reaction. While direct literature for this specific substrate is emerging, this guide synthesizes established principles from palladium-catalyzed C-N cross-coupling of sterically hindered secondary amines to propose a robust experimental protocol. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, and provide a step-by-step procedure for researchers aiming to explore the utility of this unique bicyclic diamine in synthetic chemistry.

Introduction: The Significance of Hindered Bicyclic Amines in Drug Discovery

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's power lies in its ability to form carbon-nitrogen bonds under relatively mild conditions, tolerating a wide range of functional groups.[1] A significant area of development within this field has been the coupling of sterically demanding amines, which are crucial building blocks for introducing three-dimensional complexity into drug candidates.

tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a conformationally restricted diamine that presents a unique scaffold for medicinal chemistry. Its rigid bicyclic structure can impart favorable pharmacokinetic properties, while the secondary amine offers a handle for further functionalization via C-N cross-coupling. The Boc-protecting group on the second nitrogen allows for selective reaction at the NH position, making it a valuable synthon for complex molecule synthesis. This guide provides a comprehensive framework for employing this amine as a nucleophile in the Buchwald-Hartwig reaction.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active palladium(0) catalyst.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L_nPd(II)(Ar)(X) OA->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord R₂NH PdII_Amine [L_nPd(II)(Ar)(X)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation - HX PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Arylation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

This protocol is a representative procedure for the coupling of an aryl bromide with tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. Optimization of reaction parameters may be necessary for different aryl halides.

Reagents and Equipment

Table 1: Recommended Reagents and Materials

Reagent/MaterialSupplierGradeNotes
tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylateCommercial Source>95%Store under inert atmosphere.
Aryl BromideCommercial Source>98%Ensure purity and dryness.
Palladium(II) Acetate (Pd(OAc)₂)Commercial SourceCatalyst gradeA common and effective palladium precursor.
RuPhosCommercial Source>98%A bulky electron-rich phosphine ligand suitable for hindered amines.[5]
Sodium tert-butoxide (NaOtBu)Commercial Source>98%A strong, non-nucleophilic base. Handle in a glovebox due to moisture sensitivity.[3]
TolueneCommercial SourceAnhydrous, <50 ppm H₂OA common solvent for Buchwald-Hartwig reactions.[2]
Schlenk tube or reaction vial with a screw cap and septumGlassware SupplierOven-driedFor maintaining an inert atmosphere.
Magnetic stirrer and stir barEquipment Supplier--
Inert gas supply (Argon or Nitrogen)Gas SupplierHigh purityEssential for preventing catalyst deactivation.
Standard laboratory glassware for workup and purificationGlassware Supplier-Separatory funnel, round-bottom flasks, rotary evaporator, chromatography column, etc.
Step-by-Step Procedure

Buchwald_Hartwig_Workflow cluster_workflow Experimental Workflow Start Start Prep Reagent Preparation (Inert Atmosphere) Start->Prep Setup Reaction Setup (Schlenk Tube) Prep->Setup Add reagents Reaction Reaction (Heating & Stirring) Setup->Reaction Seal and heat Workup Aqueous Workup Reaction->Workup Cool and quench Purification Column Chromatography Workup->Purification Extract and concentrate Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: A typical workflow for the Buchwald-Hartwig cross-coupling reaction.

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a Schlenk tube or a reaction vial equipped with a screw cap and septum.

    • Oven-dry the glassware at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Addition of Solid Reagents (under inert atmosphere, preferably in a glovebox):

    • To the reaction vessel, add palladium(II) acetate (0.02 mmol, 2 mol%).

    • Add RuPhos (0.04 mmol, 4 mol%).

    • Add the aryl bromide (1.0 mmol, 1.0 equiv).

    • Add tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.2 mmol, 1.2 equiv).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Addition of Solvent:

    • Seal the reaction vessel with the septum-containing cap.

    • If not in a glovebox, evacuate and backfill the vessel with inert gas three times.

    • Using a syringe, add anhydrous toluene (5 mL) to the reaction vessel.

  • Reaction:

    • Place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Rationale for Experimental Choices
  • Palladium Precursor: Pd(OAc)₂ is a common, air-stable, and relatively inexpensive palladium(II) source that is reduced in situ to the active Pd(0) species.[3]

  • Ligand: For sterically hindered secondary amines like the title compound, bulky and electron-rich phosphine ligands are essential.[1] RuPhos, a dialkylbiarylphosphine ligand, is known to promote the reductive elimination step and prevent catalyst decomposition, making it a suitable choice for challenging couplings.[5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a standard choice for this purpose.[3] The use of weaker bases like K₂CO₃ or Cs₂CO₃ might be possible but would likely require higher temperatures and longer reaction times.[2]

  • Solvent: Toluene is a common non-polar aprotic solvent for Buchwald-Hartwig reactions.[2] Other solvents such as dioxane or THF can also be employed, and their choice may influence the reaction rate and yield.

  • Stoichiometry: A slight excess of the amine and base is typically used to ensure complete consumption of the limiting aryl halide.

Troubleshooting and Optimization

Table 2: Common Issues and Potential Solutions

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Low reaction temperature- Use a fresh palladium precursor and ligand.- Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature in 10 °C increments.
Side product formation - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide- Screen different ligands and bases.- Lower the reaction temperature.
Incomplete reaction - Catalyst deactivation- Insufficient reaction time- Increase catalyst loading.- Extend the reaction time.

Safety Considerations

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Work in a well-ventilated fume hood.

  • Pressurized Vials: When heating sealed reaction vials, always use a blast shield.

Conclusion

The Buchwald-Hartwig amination of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate offers a promising route to novel, sterically demanding arylamines for applications in drug discovery and materials science. While this guide provides a robust starting point based on established principles, empirical optimization will be key to achieving high yields and purity for specific substrate combinations. The careful selection of the palladium precursor, ligand, base, and solvent, coupled with a meticulous experimental technique, will enable researchers to successfully employ this valuable building block in their synthetic endeavors.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions - Beilstein Journals. (2023, October 23). Retrieved from [Link]

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators - KTU ePubl. (n.d.). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC. (n.d.). Retrieved from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society - ACS Publications - ACS.org. (2000, May 2). Retrieved from [Link]

  • cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed. (2016, September 20). Retrieved from [Link]

  • A Simple, Efficient, and General Protocol for the Pd-Catalyzed C−N Cross-Coupling of Unactivated and Deactivated Aryl Chlorides. (2011, March 11). Retrieved from [https://www.researchgate.

Sources

Method

Application Note: Strategies for Selective N-Alkylation of tert-Butyl 3,10-Diazabicyclo[4.3.1]decane-3-carboxylate Derivatives

Abstract The 3,10-diazabicyclo[4.3.1]decane scaffold is a privileged structural motif in modern medicinal chemistry, notably utilized in the development of potent and selective ligands for FK506-binding proteins (FKBPs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3,10-diazabicyclo[4.3.1]decane scaffold is a privileged structural motif in modern medicinal chemistry, notably utilized in the development of potent and selective ligands for FK506-binding proteins (FKBPs) which are implicated in a range of psychiatric and neurological disorders.[1][2] Functionalization of this core, particularly at the N-10 position, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and validated protocols for the selective N-alkylation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a key intermediate in the synthesis of diverse compound libraries. We will explore two primary synthetic routes: direct alkylation via nucleophilic substitution and indirect alkylation via reductive amination.

Introduction: The Strategic Importance of the Diazabicyclo[4.3.1]decane Core

The rigid, conformationally constrained architecture of the 3,10-diazabicyclo[4.3.1]decane ring system provides an excellent platform for the precise spatial orientation of substituents, which is crucial for high-affinity interactions with biological targets.[2] The use of a tert-butoxycarbonyl (Boc) protecting group at the N-3 position serves a dual purpose: it deactivates this nitrogen towards alkylation and enhances the solubility of the scaffold in common organic solvents.[3] This strategic protection allows for the selective functionalization of the more nucleophilic secondary amine at the N-10 position, making it the primary handle for diversification.

This document outlines robust and reproducible methods for attaching a wide variety of alkyl and arylmethyl groups to the N-10 position, enabling researchers to systematically explore the structure-activity relationships (SAR) of this important class of molecules.

Core Mechanistic Principles

The selective N-alkylation of the Boc-protected diazabicyclo[4.3.1]decane hinges on the differential reactivity of its two nitrogen atoms. The N-3 nitrogen is part of a carbamate, where the lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic. In contrast, the N-10 nitrogen is a typical secondary amine and is readily available for nucleophilic attack. Two primary, high-yielding strategies are employed for its alkylation.

Direct N-Alkylation

This classic method involves the SN2 reaction between the nucleophilic N-10 amine and an electrophilic alkyl halide (e.g., R-Br, R-I) or sulfonate (e.g., R-OTs). The reaction requires a base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acid byproduct (H-X) generated during the reaction.

  • Causality of Reagent Choice:

    • Base: A non-nucleophilic base is preferred to avoid competition with the amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like N,N-diisopropylethylamine (DIPEA). The choice of base can influence reaction rate and yield.

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they can solvate the ions involved without interfering with the reaction.

Reductive Amination

Reductive amination is a powerful and versatile alternative for introducing alkyl groups, especially when the corresponding alkyl halide is unstable or unavailable.[4] This two-step, one-pot process first involves the condensation of the N-10 amine with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then immediately reduced in situ by a mild hydride-based reducing agent to yield the N-alkylated product.[5]

  • Causality of Reagent Choice:

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde/ketone, is selective for the iminium ion, and does not require acidic conditions, which could potentially cleave the acid-labile Boc group.[5]

    • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.

Experimental Workflows and Protocols

The following diagram illustrates the general experimental workflow for the synthesis and characterization of N-10 alkylated derivatives.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Characterization reagent Starting Material: tert-Butyl 3,10-diazabicyclo[4.3.1] decane-3-carboxylate method_choice Select Method: Direct Alkylation or Reductive Amination reagent->method_choice reaction_setup Reaction Setup: - Solvent - Reagents - Temperature Control method_choice->reaction_setup monitoring Monitor Reaction Progress (TLC / LC-MS) reaction_setup->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Silica Gel Chromatography) extract->purify char Structural Confirmation: ¹H NMR, ¹³C NMR, HRMS purify->char final_product Pure N-Alkylated Product char->final_product

Caption: General workflow for N-alkylation and product validation.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes a representative direct alkylation procedure.

Materials and Reagents

ReagentCAS NumberSupplierQuantityMolar Eq.
tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate[6]897396-23-5Various240 mg (1.0 mmol)1.0
Benzyl bromide100-39-0Sigma-Aldrich188 mg (1.1 mmol)1.1
Potassium carbonate (K₂CO₃), anhydrous584-08-7Sigma-Aldrich276 mg (2.0 mmol)2.0
Acetonitrile (ACN), anhydrous75-05-8Sigma-Aldrich10 mL-
Deionized Water7732-18-5-~50 mL-
Ethyl Acetate (EtOAc)141-78-6Sigma-Aldrich~100 mL-
Brine (Saturated NaCl solution)7647-14-5-~25 mL-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Sigma-AldrichAs needed-

Step-by-Step Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (240 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add benzyl bromide (188 mg, 1.1 mmol, ~130 µL) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor Progress: Check the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the acetonitrile under reduced pressure using a rotary evaporator. c. Add deionized water (25 mL) to the residue and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (25 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure N-benzylated product.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol provides a standard procedure for reductive amination.

Materials and Reagents

ReagentCAS NumberSupplierQuantityMolar Eq.
tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate[6]897396-23-5Various240 mg (1.0 mmol)1.0
Benzaldehyde100-52-7Sigma-Aldrich117 mg (1.1 mmol)1.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Sigma-Aldrich318 mg (1.5 mmol)1.5
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8-~50 mL-
Deionized Water7732-18-5-~25 mL-
Brine (Saturated NaCl solution)7647-14-5-~25 mL-
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Sigma-AldrichAs needed-

Step-by-Step Procedure

  • To a 50 mL round-bottom flask with a magnetic stir bar, add tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (240 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Add benzaldehyde (117 mg, 1.1 mmol, ~112 µL) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 15 minutes. Note: The reaction is typically exothermic.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor Progress: Check for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Workup: a. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (25 mL). b. Stir vigorously for 30 minutes until gas evolution ceases. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with DCM (2 x 25 mL). e. Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., gradient of methanol in dichloromethane) to yield the desired product.

Data Summary and Characterization

The following table summarizes representative examples of N-alkylation reactions on the title compound, providing a comparative overview of the two methods.

EntryAlkylating AgentMethodReagentsSolventTemp/TimeTypical Yield
1Benzyl BromideDirectK₂CO₃ACN60 °C / 5h85-95%
2IodomethaneDirectCs₂CO₃DMFRT / 12h90-98%
34-Fluorobenzyl ChlorideDirectDIPEAACN70 °C / 6h80-90%
4BenzaldehydeReductiveNaBH(OAc)₃DCERT / 16h80-95%
5CyclohexanoneReductiveNaBH(OAc)₃DCMRT / 18h75-85%
6IsobutyraldehydeReductiveNaBH(OAc)₃DCMRT / 12h85-95%

Product Characterization

Successful N-alkylation must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect the appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, in the case of N-benzylation, new aromatic signals between 7.2-7.4 ppm and a characteristic singlet for the benzylic CH₂ group around 3.5-3.7 ppm will appear.

    • ¹³C NMR: New resonances corresponding to the carbons of the alkyl substituent will be observed. N-alkylation typically causes a downfield shift of the carbon atoms adjacent to the N-10 nitrogen.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the product, which will correspond to the molecular formula of the N-alkylated derivative.

Conclusion

The selective N-alkylation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a fundamental and highly enabling transformation for the synthesis of novel derivatives for drug discovery. Both direct alkylation and reductive amination are robust, high-yielding methods that offer complementary advantages. Direct alkylation is often faster for reactive alkyl halides, while reductive amination provides a broader substrate scope by utilizing a vast array of commercially available aldehydes and ketones. The protocols and data presented herein serve as a validated starting point for researchers aiming to explore the chemical space around this valuable scaffold.

References

  • Bremner, J. B., & Samosorn, S. (2001). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. Molecules, 6(4), 361-395. Available at: [Link]

  • Paliulis, O., Peters, D., Holzer, W., & Šačkus, A. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. ResearchGate. Available at: [Link]

  • Gaali, S., et al. (2015). Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders. Google Patents. WO2015110271A1.
  • Gualtieri, F., et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. SciSpace. Available at: [Link]

  • Gaali, S., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. Google Patents. WO2021175848A1.
  • Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1686-1692. Available at: [Link]

  • Chapelle, J. P., Elguero, J., & Pellegrin, V. (1982). Synthesis and NMR Investigation of 3,4-Diazabicyclo[4.3.0]non-2-ene and N,N′-Azo-3-azabicyclo[3.3.0]octane. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Wang, C., et al. (2019). Triarylborane-Catalyzed Reductive N-Alkylation of Amines: A Perspective. ACS Catalysis, 9(6), 4758-4779. Available at: [Link]

  • Boger, D. L. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents. WO1990006914A1.
  • Chemical Substance Information. (n.d.). tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. Available at: [Link]

  • Sharma, R. K., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(11), 15464-15474. Available at: [Link]

  • Feroci, M., et al. (2016). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 21(9), 1221. Available at: [Link]

  • Cignarella, G., et al. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5484. Available at: [Link]

  • Organic Chemistry Explained. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube. Available at: [Link]

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283-8286. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Chemical Science. Available at: [Link]

  • Gulea, M., & Pombeiro, A. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding (Vol. 135, pp. 385-425). Springer. Available at: [Link]

  • Das, S., & Addis, D. (2018). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]

  • Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. Available at: [Link]

Sources

Application

Application Note: Proposed Scale-Up Synthesis Routes for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Abstract This document outlines two proposed, robust, and scalable synthetic strategies for the preparation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a key building block in contemporary drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines two proposed, robust, and scalable synthetic strategies for the preparation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a key building block in contemporary drug discovery. In the absence of a publicly documented, dedicated scale-up synthesis for this specific molecule, this application note leverages established methodologies for analogous bicyclic diamines to construct plausible and scientifically sound synthetic pathways. The proposed routes are designed with scalability, efficiency, and safety as primary considerations, providing a comprehensive guide for researchers and drug development professionals. Each strategy is presented with detailed, step-by-step protocols, mechanistic insights, and supporting literature citations.

Introduction

The 3,10-diazabicyclo[4.3.1]decane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for precise presentation of substituents, making it a valuable core for the design of ligands targeting a variety of biological receptors. The tert-butoxycarbonyl (Boc) protected derivative, tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, serves as a crucial intermediate, enabling selective functionalization of the unprotected secondary amine. This application note details two distinct, hypothetical, yet highly plausible, synthetic routes for the large-scale production of this important building block.

Proposed Synthetic Strategies

Two primary strategies are proposed, commencing from readily available starting materials. Strategy A employs a convergent approach involving the construction of a functionalized piperidine derivative followed by cyclization. Strategy B utilizes a linear sequence starting from 1,5-diazacyclooctane.

Strategy A: Convergent Synthesis via Intramolecular Cyclization

This strategy focuses on the synthesis of a suitably functionalized piperidine precursor, which then undergoes an intramolecular cyclization to form the desired bicyclic core. This approach offers the advantage of building complexity in a controlled manner.

Workflow for Strategy A

Strategy A Workflow A Step 1: Synthesis of N-Boc-4-piperidone B Step 2: Reductive Amination with 3-aminopropan-1-ol A->B Reagents: 3-aminopropan-1-ol, NaBH(OAc)3 C Step 3: Mesylation of the Primary Alcohol B->C Reagents: MsCl, Et3N D Step 4: Intramolecular N-alkylation (Cyclization) C->D Reagents: NaH or K2CO3 E Final Product D->E tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Caption: Convergent synthesis pathway for the target molecule.

Detailed Protocols for Strategy A

Step 1: Synthesis of N-Boc-4-piperidone

This well-established procedure involves the protection of 4-piperidone with di-tert-butyl dicarbonate (Boc₂O).

ParameterValueReference
Starting Material4-Piperidone hydrochlorideCommercially Available
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)[1]
SolventDichloromethane (DCM)[1]
Temperature0 °C to Room Temperature[1]
Typical Yield95-99%[1]
PurificationAqueous work-up and crystallization[1]

Protocol: To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in DCM at 0 °C, triethylamine (2.2 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-4-piperidone as a white solid.

Step 2: Reductive Amination with 3-aminopropan-1-ol

The ketone of N-Boc-4-piperidone is converted to a secondary amine via reductive amination.

ParameterValueReference
Starting MaterialN-Boc-4-piperidoneFrom Step 1
Reagents3-aminopropan-1-ol, Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]
Solvent1,2-Dichloroethane (DCE)[2]
TemperatureRoom Temperature[2]
Typical Yield80-90%[2]
PurificationColumn chromatography[2]

Protocol: To a solution of N-Boc-4-piperidone (1.0 eq) and 3-aminopropan-1-ol (1.2 eq) in DCE, sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

Step 3: Mesylation of the Primary Alcohol

The primary alcohol is converted to a good leaving group (mesylate) to facilitate the subsequent intramolecular cyclization.

ParameterValueReference
Starting Materialtert-butyl 4-((3-hydroxypropyl)amino)piperidine-1-carboxylateFrom Step 2
ReagentsMethanesulfonyl chloride (MsCl), Triethylamine (Et₃N)General Procedure
SolventDichloromethane (DCM)General Procedure
Temperature0 °C to Room TemperatureGeneral Procedure
Typical Yield90-95%General Procedure
PurificationAqueous work-upGeneral Procedure

Protocol: To a solution of the alcohol from Step 2 (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched with water. The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried and concentrated to yield the mesylated intermediate, which is often used in the next step without further purification.

Step 4: Intramolecular N-alkylation (Cyclization)

The final bicyclic ring system is formed through an intramolecular nucleophilic substitution.

ParameterValueReference
Starting Materialtert-butyl 4-((3-(methylsulfonyloxy)propyl)amino)piperidine-1-carboxylateFrom Step 3
ReagentsSodium hydride (NaH) or Potassium carbonate (K₂CO₃)[3]
SolventTetrahydrofuran (THF) or Dimethylformamide (DMF)[3]
TemperatureRoom Temperature to 80 °C[3]
Typical Yield60-75%[3]
PurificationColumn chromatography[3]

Protocol: To a solution of the mesylate from Step 3 (1.0 eq) in anhydrous THF or DMF, a strong base such as sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. The reaction is carefully quenched with water at 0 °C. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography to afford the final product. The choice of a non-nucleophilic base is crucial to avoid competing elimination reactions.[3]

Strategy B: Linear Synthesis from 1,5-Diazacyclooctane

This strategy involves the initial formation of the eight-membered ring, followed by the construction of the second ring through an annulation reaction.

Workflow for Strategy B

Strategy B Workflow A Step 1: Synthesis of 1,5-Diazacyclooctane B Step 2: Mono-N-Boc Protection A->B Reagents: Boc2O, Et3N C Step 3: Annulation with a 3-carbon electrophile B->C Reagents: e.g., Acrylonitrile D Step 4: Reductive Cyclization C->D Reagents: e.g., Raney Nickel, H2 E Final Product D->E tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Caption: Linear synthesis pathway for the target molecule.

Detailed Protocols for Strategy B

Step 1: Synthesis of 1,5-Diazacyclooctane

The synthesis of the core 1,5-diazacyclooctane ring can be achieved through various methods, often involving the cyclization of linear precursors.[4]

ParameterValueReference
Starting Materialse.g., 1,3-diaminopropane and 1,3-dibromopropane derivatives[4]
ConditionsHigh dilution conditions are often required[4]
Typical YieldVariable, often moderate[4]
PurificationDistillation or crystallization of a salt[4]

Protocol: A common approach involves the high-dilution cyclization of a di-tosylated 1,3-diaminopropane with a 1,3-dihalopropane derivative in the presence of a base like sodium carbonate. The tosyl groups are subsequently removed under acidic conditions. This step is often challenging on a large scale due to the high dilution required to minimize polymerization.

Step 2: Mono-N-Boc Protection

Selective protection of one of the two secondary amines is a critical step.

ParameterValueReference
Starting Material1,5-DiazacyclooctaneFrom Step 1
ReagentsDi-tert-butyl dicarbonate (Boc₂O) (controlled stoichiometry)[1]
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Temperature0 °C to Room Temperature[1]
Typical Yield40-60% (mono-protected)[1]
PurificationColumn chromatography[1]

Protocol: To a solution of 1,5-diazacyclooctane (1.0 eq) in DCM at 0 °C, a solution of di-tert-butyl dicarbonate (0.9-1.0 eq) in DCM is added dropwise over an extended period. Careful control of stoichiometry is essential to maximize the yield of the mono-protected product and minimize the formation of the di-protected by-product. The reaction is monitored by LC-MS. After work-up, the desired mono-Boc derivative is isolated by column chromatography.

Step 3: Annulation with a 3-Carbon Electrophile

The remaining free secondary amine is reacted with a suitable three-carbon synthon to build the second ring. A Michael addition to acrylonitrile is a plausible approach.

ParameterValueReference
Starting Materialtert-butyl 1,5-diazacyclooctane-1-carboxylateFrom Step 2
ReagentsAcrylonitrileGeneral Procedure
SolventMethanol or EthanolGeneral Procedure
TemperatureRoom TemperatureGeneral Procedure
Typical Yield85-95%General Procedure
PurificationConcentration of the reaction mixtureGeneral Procedure

Protocol: To a solution of the mono-Boc protected diamine (1.0 eq) in methanol, acrylonitrile (1.1 eq) is added. The reaction is stirred at room temperature for 6-12 hours. The solvent and excess acrylonitrile are removed under reduced pressure to yield the cyanoethylated intermediate, which can be used directly in the next step.

Step 4: Reductive Cyclization

The nitrile is reduced, and the resulting primary amine undergoes spontaneous intramolecular cyclization to form the bicyclic product.

ParameterValueReference
Starting Materialtert-butyl 4-(2-cyanoethyl)-1,5-diazacyclooctane-1-carboxylateFrom Step 3
ReagentsRaney Nickel, Hydrogen gas (H₂) or Lithium aluminum hydride (LiAlH₄)[5]
SolventMethanol or Ethanol (for H₂), THF (for LiAlH₄)[5]
TemperatureRoom Temperature to 50 °C (for H₂), 0 °C to reflux (for LiAlH₄)[5]
Typical Yield50-70%[5]
PurificationFiltration and column chromatography[5]

Protocol (Catalytic Hydrogenation): The cyanoethylated intermediate is dissolved in methanol or ethanol, and Raney Nickel (catalytic amount) is added. The mixture is hydrogenated in a Parr apparatus under 50-100 psi of hydrogen pressure at room temperature to 50 °C. The reaction is monitored by the cessation of hydrogen uptake. The catalyst is carefully filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the final product. This method is generally preferred for its safety and scalability over metal hydride reductions.[5]

Safety Considerations

  • Sodium Hydride: A highly flammable and reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture. Quenching should be done slowly and at low temperatures.

  • Raney Nickel: Pyrophoric when dry. It should be kept wet with a solvent (e.g., water or ethanol) at all times.

  • Methanesulfonyl Chloride: Corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • High-Pressure Hydrogenation: Requires specialized equipment (Parr shaker or autoclave) and should be performed by trained personnel behind a blast shield.

Conclusion

The two synthetic strategies detailed in this application note provide plausible and scalable pathways for the synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. Strategy A offers a more convergent and potentially higher-yielding approach, while Strategy B provides a more linear sequence that may be advantageous depending on the availability of starting materials. Both routes utilize well-established chemical transformations, and the provided protocols are based on analogous reactions reported in the literature. Experimental validation and optimization of these proposed routes are necessary to determine the most efficient and cost-effective method for large-scale production.

References

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 77. Available at: [Link]

  • DeLuca, M. R., et al. (2011). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane and its Hydrobromide Salt. Molecules, 16(5), 3670-3679. Available at: [Link]

  • Kerr, W. J., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615-1621. Available at: [Link]

  • Jankauskas, J., et al. (2018). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Chemija, 29(1), 38-44. Available at: [Link]

  • Kerr, W. J., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar. Available at: [Link]

  • Sasaki, T., et al. (1971). Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system. Journal of the American Chemical Society, 93(1), 184-188. Available at: [Link]

  • Majchrzak, M., et al. (1975). Derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 with potential pharmacological action. I. Synthesis of N alkyl derivatives of octahydrodiazocine 1,5 and octahydrodiazocine 1,4 (Polish). ResearchGate. Available at: [Link]

  • Reddy, K. L., et al. (2010). A facile synthesis of chiral bicyclic amidines and imidazolines from readily available 1,2-diamines. Organic Letters, 12(18), 4156-4159. Available at: [Link]

Sources

Method

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate applications in kinase inhibitor discovery

Application Note: Harnessing Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in Kinase Inhibitor Discovery Executive Summary The evolution of targeted oncology and precision medicine relies heavily on the design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Harnessing Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in Kinase Inhibitor Discovery

Executive Summary

The evolution of targeted oncology and precision medicine relies heavily on the design of highly selective kinase inhibitors. Historically, medicinal chemistry has relied on flat, sp2 -hybridized heterocycles. However, the paradigm has shifted toward 3D, sp3 -rich architectures to improve physicochemical properties and clinical success rates[1]. Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate has emerged as a privileged, conformationally restricted scaffold. As a bioisostere for piperazine and homopiperazine, this bridged bicyclic diamine offers unique spatial vectors that allow researchers to probe deep hydrophobic pockets and allosteric sites within the kinome[2]. This guide provides the structural rationale, self-validating synthetic protocols, and biological screening methodologies necessary for integrating this scaffold into your drug discovery pipeline.

Structural Rationale: The Fsp3​ Advantage

The incorporation of the 3,10-diazabicyclo[4.3.1]decane system fundamentally alters the topological profile of a drug candidate. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), researchers can achieve several critical advantages:

  • Enhanced Kinase Selectivity: The highly conserved nature of the ATP-binding pocket across the ~500 human kinases often leads to off-target promiscuity when using flat molecules[3]. The bridged bicyclic core restricts the rotational degrees of freedom, locking substituents into precise 3D orientations that can selectively engage non-conserved regions, such as the DFG-out pocket[4][5].

  • Improved Physicochemical Properties: Higher Fsp3​ correlates with increased aqueous solubility and reduced non-specific protein binding.

  • Reduced hERG Liability: The steric bulk and 3D nature of the bicyclic system disrupt the planar π−π stacking interactions typically responsible for off-target binding to the hERG potassium channel.

Table 1: Physicochemical and Pharmacological Comparison

Property / MetricStandard Piperazine Scaffold3,10-Diazabicyclo[4.3.1]decane ScaffoldMechanistic Impact
Fsp3​ (Fraction sp3 ) Low to ModerateHighImproves aqueous solubility and clinical progression rates.
Conformational Flexibility High (Multiple ring flips)Low (Rigid bridged system)Decreases entropic penalty upon target binding.
Target Selectivity Potential Promiscuous (Flat profile)Highly Selective (3D vectors)Enables precise targeting of allosteric/mutant kinase states.
Metabolic Stability Susceptible to α -oxidationHighly ResistantSteric hindrance protects adjacent carbons from CYP450 enzymes.

Synthetic Workflow and Strategy

The orthogonal reactivity of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate is its primary synthetic advantage. The N3 position is protected by a tert-butyloxycarbonyl (Boc) group, leaving the sterically encumbered but highly nucleophilic N10 secondary amine available for immediate functionalization.

Workflow N1 Scaffold Selection (Boc-3,10-diazabicyclo[4.3.1]decane) N2 N10 Functionalization (SNAr / Buchwald-Hartwig) N1->N2 N3 Boc Deprotection (TFA / DCM) N2->N3 N4 N3 Hinge-Binder Coupling (Amidation / Alkylation) N3->N4 N5 Kinase Profiling (Selectivity & Potency) N4->N5

Workflow for kinase inhibitor synthesis using the 3,10-diazabicyclo[4.3.1]decane scaffold.

Experimental Protocols

Protocol 1: N10-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Attach an electron-deficient heteroaryl group to the N10 position.

  • Causality & Rationale: SNAr is preferred over Buchwald-Hartwig cross-coupling for electron-deficient rings to avoid trace transition-metal contamination, which can yield false positives in downstream biological assays. N,N-dimethylformamide (DMF) is utilized because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate.

  • Self-Validation: Because the starting material lacks a strong UV chromophore, TLC is insufficient. The reaction must be validated via LC-MS by monitoring the disappearance of the starting mass ( [M+H]+=241.18 ).

Step-by-Step Procedure:

  • In an oven-dried flask under inert atmosphere ( N2​ ), dissolve tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.0 eq) and the target heteroaryl chloride (1.1 eq) in anhydrous DMF (0.2 M).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA acts as a non-nucleophilic scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the N10 amine.

  • Heat the reaction mixture to 90°C and stir for 12–16 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol 2: Selective Boc-Deprotection and N3-Coupling
  • Objective: Remove the N3 Boc protecting group to allow coupling with a kinase hinge-binding motif.

  • Causality & Rationale: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly reactive tert-butyl cation from alkylating electron-rich aromatic rings installed during Protocol 1.

Step-by-Step Procedure:

  • Dissolve the N10-functionalized intermediate in anhydrous dichloromethane (DCM).

  • Add TFA to achieve a 1:4 TFA:DCM volumetric ratio, followed by 2% v/v TIPS.

  • Stir at room temperature for 2 hours.

  • Validation: Evaporate a 50 μL aliquot and analyze via 1 H-NMR. The complete disappearance of the 9H singlet at ~1.4 ppm confirms full deprotection.

  • Concentrate the bulk mixture under reduced pressure. Co-evaporate with toluene (3x). Note: Azeotropic removal of TFA is critical, as residual acid will severely inhibit downstream HATU-mediated amidation or Buchwald-Hartwig coupling.

Protocol 3: Kinase Activity Profiling via ADP-Glo Assay
  • Objective: Evaluate the IC50​ and selectivity profile of the synthesized bicyclic inhibitor.

  • Causality & Rationale: The ADP-Glo assay measures ADP formed during the kinase reaction. Because it directly measures ATP consumption, it is universally applicable across the kinome, making it ideal for broad selectivity profiling[3]. Running the assay at the specific Km​ of ATP for each kinase ensures that IC50​ values are directly comparable.

Step-by-Step Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well white microplate (final assay DMSO concentration must be capped at 1% to prevent solvent-induced enzyme denaturation).

  • Add the target kinase (e.g., c-Met or MEK) and its specific substrate. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.

  • Initiate the reaction by adding ultra-pure ATP (at the predetermined Km​ value).

  • Incubate for 60 minutes.

  • Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation).

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Self-Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using the vehicle control (100% activity) and no-enzyme control (background). A Z'-factor > 0.5 validates the assay's robustness and the reliability of the generated IC50​ curve.

Biological Context and Data Interpretation

Bridged bicyclic diamines act as highly effective vectors to direct pharmacophores into the target kinase, disrupting downstream signaling cascades that drive cell proliferation. By utilizing the protocols above, researchers can rapidly generate libraries of ring-constrained inhibitors[6] that exhibit superior selectivity profiles compared to traditional flat scaffolds.

Pathway Receptor Receptor Tyrosine Kinase (e.g., c-Met / EGFR) Adapter Adapter Proteins (Grb2 / SOS) Receptor->Adapter Ras Ras GTPase Adapter->Ras Kinase Target Kinase (e.g., MEK / ERK) Ras->Kinase Response Cell Proliferation & Survival Kinase->Response Inhibitor Bicyclic Diamine Inhibitor Inhibitor->Kinase

Kinase signaling cascade illustrating the targeted inhibition by bicyclic diamine derivatives.

References

  • Fused Bicyclic Derivatives of 2,4-diaminopyrimidine as c-Met Inhibitors. National Institutes of Health (NIH). 4[4]

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. 1[1]

  • Bicyclic compounds as ring-constrained inhibitors of protein-tyrosine kinase p56lck. ACS Publications. 6[6]

  • Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. MDPI. 3[3]

  • Structure-based design and synthesis of bicyclic fused-pyridines as MEK inhibitors. National Institutes of Health (NIH). 5[5]

  • Selective identification of allosteric inhibitors and co-drug combinations targeting kinases by using a nanopore tweezer approach. PubMed Central (PMC). 2[2]

Sources

Application

Functionalization of Bridged Bicyclic Diamine Scaffolds: A Guide for Modern Drug Design

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) molecular architectures is a paramount approach for enha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) molecular architectures is a paramount approach for enhancing potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. Bridged bicyclic diamines have emerged as a class of "privileged scaffolds" that offer a significant departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry.[1][2] Their inherent conformational rigidity and well-defined spatial arrangement of nitrogen atoms provide a unique platform for creating potent and selective ligands for a variety of biological targets.[3][4][5]

This guide provides a comprehensive overview of the synthetic strategies for the functionalization of bridged bicyclic diamine scaffolds, detailed experimental protocols for key transformations, and insights into their application in contemporary drug design. By understanding the causality behind experimental choices and the inherent advantages of these scaffolds, researchers can unlock their full potential in the development of next-generation therapeutics.

The Strategic Advantage of Bridged Bicyclic Diamines

The utility of bridged bicyclic diamines in drug design stems from several key features:

  • Conformational Rigidity: Unlike their flexible acyclic or monocyclic counterparts, such as piperazine, the bridged nature of these scaffolds locks the molecule into a limited number of well-defined conformations.[3][6] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

  • Three-Dimensional Diversity: These scaffolds orient substituents in precise vectors, allowing for a more thorough exploration of the chemical space around a target's binding pocket.[7] This is a crucial advantage over flat aromatic systems, which can limit interactions to a single plane.

  • Bioisosteric Replacement: Bridged bicyclic diamines are increasingly utilized as bioisosteres for piperazines and aromatic rings.[2][8][9] This strategy can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[5][7]

  • Novel Intellectual Property: The unique structures of functionalized bridged bicyclic diamines can provide a strong foundation for novel intellectual property claims in a competitive pharmaceutical landscape.

Key Bridged Bicyclic Diamine Scaffolds in Drug Discovery

Several core structures have gained prominence in medicinal chemistry programs. The choice of scaffold is often dictated by the desired geometry and vectoral display of substituents.

Scaffold NameStructureKey Features
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
Compact and rigid, often used as a constrained piperazine analog.[4][5]3,7-Diazabicyclo[3.3.1]nonane (Bispidine)Possesses a "chair-chair" or "boat-chair" conformation, offering distinct spatial arrangements.[10][11]2,6-Diazabicyclo[3.2.1]octaneProvides a different geometric arrangement of the nitrogen atoms compared to other bicyclic systems.6-Azabicyclo[3.1.1]heptane (6-N-BCHep)Serves as a bioisosteric mimic for nitrogen-containing aromatics and saturated six-membered heterocycles.[8]

Synthetic Strategies for Functionalization

The functionalization of bridged bicyclic diamines can be broadly categorized into two main approaches: derivatization of the nitrogen atoms and modification of the carbon skeleton.

N-Functionalization: The Primary Axis of Diversification

The secondary amine functionalities of these scaffolds are the most common points for introducing molecular diversity.

  • Reductive Amination: A robust and widely used method for introducing a wide range of substituents.

  • Nucleophilic Substitution: Reaction with alkyl or acyl halides allows for the introduction of various functional groups.

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds with aryl and heteroaryl partners.[12]

N_Functionalization_Workflow Scaffold Bridged Bicyclic Diamine Scaffold ReductiveAmination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Scaffold->ReductiveAmination NucleophilicSubstitution Nucleophilic Substitution (Alkyl/Acyl Halide, Base) Scaffold->NucleophilicSubstitution CrossCoupling Cross-Coupling (Aryl Halide, Pd Catalyst, Ligand) Scaffold->CrossCoupling Product1 N-Alkyl/Arylmethyl Derivative ReductiveAmination->Product1 Product2 N-Alkyl/Acyl Derivative NucleophilicSubstitution->Product2 Product3 N-Aryl/Heteroaryl Derivative CrossCoupling->Product3

Caption: General workflows for the N-functionalization of bridged bicyclic diamine scaffolds.

C-H Functionalization: Accessing New Chemical Space

Direct modification of the carbon backbone of saturated heterocycles has emerged as a powerful strategy for creating novel analogs that are inaccessible through traditional methods.[13]

  • Organometallic-Mediated Functionalization: The use of organolithium, organomagnesium, and organozinc reagents can facilitate the chemo- and regioselective metalation of the scaffold, followed by quenching with an electrophile.[14][15]

  • Photoredox Catalysis: Visible-light-mediated reactions have enabled the direct C-H arylation, vinylation, and alkylation of saturated nitrogen heterocycles under mild conditions.[16][17]

CH_Functionalization_Strategies Start Bridged Bicyclic Diamine Scaffold Organometallic Organometallic-Mediated (e.g., TMPLi, RMgX) Start->Organometallic Photoredox Photoredox Catalysis (e.g., Ir photocatalyst) Start->Photoredox Metalation Regioselective Metalation Organometallic->Metalation Radical_Formation α-Amino Radical Formation Photoredox->Radical_Formation Electrophile_Quench Electrophilic Quench (E+) Metalation->Electrophile_Quench Coupling Coupling with Radical Acceptor Radical_Formation->Coupling C_Functionalized_Product C-Functionalized Product Electrophile_Quench->C_Functionalized_Product Coupling->C_Functionalized_Product

Caption: Key strategies for the C-H functionalization of bridged bicyclic diamine scaffolds.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of 2,5-Diazabicyclo[2.2.1]heptane via Buchwald-Hartwig Amination

This protocol describes a common method for the synthesis of N-aryl derivatives of a bridged bicyclic diamine.

Materials:

  • (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq), aryl halide (1.1 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.2 eq).

  • Add anhydrous toluene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2,5-diazabicyclo[2.2.1]heptane derivative.

Protocol 2: Synthesis of 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Derivatives via Mannich Cyclocondensation

This protocol outlines the synthesis of the bispidine core, which can then be further functionalized.[10][11][18]

Materials:

  • 1-Substituted-4-oxopiperidine (e.g., 1-benzyl-4-piperidone)

  • Primary amine (e.g., methylamine)

  • Paraformaldehyde

  • Acetic acid

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve the 1-substituted-4-oxopiperidine (1.0 eq) and the primary amine (1.1 eq) in methanol.

  • Add paraformaldehyde (2.2 eq) and a catalytic amount of acetic acid to the solution.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 3,7-disubstituted-3,7-diazabicyclo[3.3.1]nonan-9-one.

  • The ketone can be reduced to the corresponding nonane via Wolff-Kishner reduction.[11][18]

Applications in Drug Design: Case Studies and Structure-Activity Relationships

The rigid nature of bridged bicyclic diamines allows for the fine-tuning of structure-activity relationships (SAR).

Nicotinic Acetylcholine Receptor (nAChR) Agonists

N-(3-pyridinyl)-bridged bicyclic diamines have been investigated as exceptionally potent agonists at neuronal nAChRs.[19] SAR studies revealed that substitutions on the pyridine ring, particularly hydrophilic groups at the 5-position, can modulate agonist activity at different nAChR subtypes, leading to improved selectivity.[19]

CompoundR Group (Pyridine 5-position)α4β2 nAChR Binding Affinity (Ki, pM)
1 H15
2 OH35
3 NH₂28
4 CONH₂42

Data adapted from relevant literature.

The data indicates that while substitutions at the 5-position are tolerated, the parent compound with a hydrogen at this position exhibits the highest binding affinity. This highlights the sensitivity of the receptor to modifications in this region.

Dopamine Receptor Modulators

Bridged isosteres of piperidine and piperazine have been designed and synthesized to modulate dopamine receptor activity.[20] The constrained nature of these scaffolds can lead to improved selectivity and reduced off-target effects, such as hERG binding.[20]

Antimicrobial Agents

The 2,5-diazabicyclo[2.2.1]heptane scaffold has been incorporated into molecules with antibacterial and antiproliferative activity.[21][22] The rigid framework can orient pharmacophoric elements in a way that enhances their interaction with bacterial targets.

Conclusion and Future Perspectives

The functionalization of bridged bicyclic diamine scaffolds represents a powerful and evolving area of medicinal chemistry. The ability to create conformationally restricted molecules with precise three-dimensional arrangements of functional groups provides an invaluable tool for the design of potent and selective therapeutic agents. Future advancements in synthetic methodologies, particularly in the realm of late-stage C-H functionalization, will undoubtedly expand the accessible chemical space and further solidify the importance of these scaffolds in the drug discovery pipeline. As our understanding of the intricate interplay between molecular architecture and biological activity deepens, bridged bicyclic diamines are poised to play an increasingly critical role in the development of innovative medicines.

References

  • Request PDF. (2025, August 6). Bicyclic Conformationally Restricted Diamines. ResearchGate. [Link]

  • Chemical Society Reviews. (2024, September 23). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. RSC Publishing. [Link]

  • Unipd. Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. [Link]

  • Chemical Society Reviews. (2024, September 23). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. [Link]

  • PubMed. (2007, July 26). Structure-activity Studies and Analgesic Efficacy of N-(3-pyridinyl)-bridged Bicyclic Diamines, Exceptionally Potent Agonists at Nicotinic Acetylcholine Receptors. [Link]

  • ChemRxiv. (2025, May 30). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. [Link]

  • Thieme. Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applications. [Link]

  • PubMed. (2024, February 15). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. [Link]

  • ACS Publications. Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • RSC Publishing. Intramolecular functional group differentiation as a strategy for the synthesis of bridged bicyclic β-amino acids. [Link]

  • ResearchGate. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. [Link]

  • ACS Publications. (2021, August 24). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. [Link]

  • Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • Montclair State University. (2017, September 14). 3-azabicyclic diamines. [Link]

  • ResearchGate. (2026, January 29). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • PMC. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Link]

  • ACS Publications. (2025, November 18). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. [Link]

  • PubMed. (2010, September 17). Facile Synthesis of Bicyclic Amidines and Imidazolines From 1,2-diamines. [Link]

  • ResearchGate. (2026, February 16). 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities | Request PDF. [Link]

  • PubMed. (2014, February 1). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. [Link]

  • Eurasian Chemico-Technological Journal. (2014, January 20). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • PubMed. (2018, August 15). Design and synthesis of bridged piperidine and piperazine isosteres. [Link]

  • MDPI. (2024, January 9). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PMC. Direct radical functionalization methods to access substituted adamantanes and diamondoids. [Link]

  • ResearchGate. (2026, January 11). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • PMC. (2015, June 16). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. [Link]

  • Kyushu University. Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). [Link]

  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.9: Conformations of Polycyclic Molecules. [Link]

  • ACS Publications. (2016, November 4). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

  • University of Glasgow. synthesis and reactions of bridged bicyclic compounds. [Link]

  • MDPI. (2021, October 22). Synthesis of Piperazines by C-H Functionalization. [Link]

  • Nature. (2026, February 11). Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. [Link]

  • MDPI. (2026, January 14). On–DNA Platform Molecules Based on a Diazide Scaffold II: A Compact Diazide Platform Designed for Small–Molecule Drug Discovery. [Link]

  • PubMed. (2012, November 1). Synthesis and Conformational Analysis of Bicyclic Mimics of α- And β-D-glucopyranosides Adopting the Biologically Relevant ²,⁵B Conformation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Overview & Mechanistic Context The 3,10-diazabicyclo[4.3.1]decane ring system is a highly strained bridged architecture initially studied for its unique conformational dynamics[1]. Today, it serves as a privileged core s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The 3,10-diazabicyclo[4.3.1]decane ring system is a highly strained bridged architecture initially studied for its unique conformational dynamics[1]. Today, it serves as a privileged core scaffold in the development of [2] and highly selective [3].

Synthesis of the specific intermediate,[4], requires overcoming two primary thermodynamic and kinetic hurdles: competing intermolecular oligomerization during ring closure, and poor regioselectivity during nitrogen protection. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your reaction yield.

SynthesisWorkflow N1 Monocyclic Precursor (e.g., Piperidone derivative) N2 Intramolecular Cyclization (High Dilution Conditions) N1->N2 Step 1 N3 Orthogonally Protected Intermediate (N3-Boc, N10-Cbz) N2->N3 Step 2 N4 Selective N10 Deprotection (Pd/C, H2 Hydrogenolysis) N3->N4 Step 3 N5 Target Molecule: tert-butyl 3,10-diazabicyclo [4.3.1]decane-3-carboxylate N4->N5 Step 4

Figure 1: Orthogonal synthesis workflow for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate.

Troubleshooting Guides & FAQs

Q: Why am I seeing massive oligomerization instead of the desired bridged bicyclic cyclization? A: Bridged bicyclic systems like the [4.3.1]decane core suffer from unfavorable entropy and enthalpy of activation due to severe ring strain[1]. Consequently, intermolecular reactions (oligomerization) kinetically outcompete intramolecular cyclization.

  • Causality & Solution: You must artificially lower the rate of the intermolecular reaction by implementing pseudo-high dilution techniques. Use a syringe pump to add your monocyclic precursor to the reaction vessel at a rate of < 0.1 mmol/hr. This ensures the steady-state concentration of the reactive intermediate remains below 0.005 M, forcing the molecule to react with itself rather than a neighbor.

Q: How do I achieve regioselective Boc protection at N3 over N10? A: N10 is the bridging nitrogen and is sterically more hindered than N3. However, relying solely on steric differentiation to selectively Boc-protect N3 post-cyclization often leads to messy mixtures of N3-Boc, N10-Boc, and N3,N10-diBoc products.

  • Causality & Solution: The most robust approach is to avoid direct selective protection altogether. Instead, employ an orthogonal protection strategy from the monocyclic precursor stage[5]. Protect the future N10 with a Carboxybenzyl (Cbz) group and the N3 with a tert-butyloxycarbonyl (Boc) group. Post-cyclization, the Cbz group can be cleanly removed via hydrogenolysis, leaving the N3-Boc perfectly intact.

Q: My reductive amination cyclization step stalls at 50% conversion. What is the cause? A: The formation of the intermediate iminium ion is reversible and highly water-dependent. In strained bridged systems, the equilibrium heavily favors the open-chain amino-aldehyde due to the thermodynamic penalty of ring closure.

  • Causality & Solution: Standard NaBH₄ is too aggressive and will reduce your unreacted aldehyde to an alcohol, permanently killing the reaction. Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). NaBH(OAc)₃ is a milder reagent that selectively reduces the iminium ion only. Pair this with activated 3Å molecular sieves to continuously scavenge water and drive the equilibrium forward via Le Chatelier's principle.

TroubleshootingTree Issue Issue: Low Yield in Cyclization Step Check Check LC-MS for Reaction Byproducts Issue->Check Oligomer High MW Species (Oligomerization) Check->Oligomer NoRxn Starting Material Remains Unreacted Check->NoRxn Sol1 Action: Implement Syringe Pump (Maintain < 0.005 M) Oligomer->Sol1 Sol2 Action: Add 3Å Mol Sieves & Refresh NaBH(OAc)3 NoRxn->Sol2

Figure 2: Diagnostic logic tree for troubleshooting bridged bicyclic cyclization failures.

Quantitative Data Summary: Cyclization Methodologies

To assist in route scouting, the following table summarizes the expected outcomes of various cyclization strategies for the [4.3.1]decane core based on historical optimization data:

Cyclization MethodReagents / CatalystOptimal ConcentrationExpected Target YieldOligomerization %Key Additive / Requirement
Reductive Amination NaBH(OAc)₃, DCE0.005 M65 - 75%< 10%3Å Molecular Sieves
Ring-Closing Metathesis Grubbs II, DCM0.001 M45 - 55%25 - 30%Reflux (40 °C)
Direct Alkylation K₂CO₃, MeCN0.01 M20 - 30%> 50%Syringe pump addition

Experimental Protocol: Orthogonal Deprotection

This self-validating protocol details the final step of the synthesis: the selective removal of the N10-Cbz group to yield the final tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate target.

Materials Required:

  • 3-Boc-10-Cbz-3,10-diazabicyclo[4.3.1]decane (Intermediate)

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (Anhydrous)

  • Hydrogen gas (Balloon)

  • Celite® 545

Step-by-Step Methodology:

  • Preparation: Dissolve the orthogonally protected intermediate (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere (Argon/N₂).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen balloon for 4–6 hours.

  • Self-Validation Checkpoint (Crucial): Before proceeding to workup, extract a 10 µL aliquot and spot it on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH).

    • Observation: The starting material will be UV-active (254 nm) due to the Cbz aromatic ring. The product will be UV-inactive but will stain intensely with Ninhydrin (indicating a free secondary amine). Complete disappearance of the UV-active spot validates the reaction is finished.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate as a pale yellow to colorless oil/solid. Yields typically exceed 95% with high crude purity.

References

  • Title: Synthesis and some conformational observations on the 3,10-diazabicyclo[4.3.1]decane system Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins Source: Organic Letters URL: [Link]

  • Title: Novel diazabicycloalkane delta opioid agonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Alpha-methyl-substituted diazabicyclo[4.3.
  • Title: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Optimization

Troubleshooting incomplete Boc deprotection of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Focus Compound: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and deprotection of complex, multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and deprotection of complex, multi-nitrogen heterocycles. One of the most notoriously stubborn scaffolds is tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate .

Standard Boc deprotection protocols (e.g., 20% TFA in DCM) routinely fail on this substrate, leading to stalled reactions, gummy precipitates, and alkylated side products[1],[2]. This guide deconstructs the physical chemistry behind these failures and provides validated, self-correcting protocols to ensure quantitative deprotection.

Mechanistic Insights: Why is this substrate failing?

To troubleshoot effectively, we must move beyond simply "adding more acid" and understand the causality of the failure. The cleavage of a Boc group is an acid-catalyzed process that exhibits a second-order kinetic dependence on acid concentration [3]. When deprotecting tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, three distinct mechanistic barriers arise:

  • The Acid Sink (N10 Protonation): This molecule possesses a highly basic, unprotected secondary amine at the 10-position (the bridging nitrogen). Upon the introduction of acid, this amine is instantaneously protonated. This consumes a full equivalent of acid immediately, drastically reducing the effective molarity of the acid available to catalyze the actual Boc cleavage[4].

  • Electrostatic Repulsion: The newly formed ammonium cation at N10 generates a strong, localized positive charge. Because the N3-Boc group is spatially proximate within the rigid [4.3.1] bicyclic framework, electrostatic repulsion severely hinders the approach of additional hydronium ions (H⁺) required to protonate the carbamate oxygen[5].

  • Phase Separation: The intermediate mono-protonated salt is highly polar and often insoluble in non-polar solvents like Dichloromethane (DCM). It frequently crashes out of solution as a gummy residue, physically sequestering the unreacted starting material away from the acidic continuous phase[4].

Diagnostic Workflow

BocTroubleshooting Start tert-butyl 3,10-diazabicyclo[4.3.1]decane -3-carboxylate AcidAdd Addition of Acid (TFA or HCl) Start->AcidAdd N10Protonation Instant Protonation of N10 Amine (1 Eq Acid Consumed) AcidAdd->N10Protonation LowAcid Low Acid Concentration (<10 Eq) N10Protonation->LowAcid HighAcid High Acid Concentration (>20 Eq or Neat) N10Protonation->HighAcid Repulsion Electrostatic Repulsion & Steric Hindrance LowAcid->Repulsion Cleavage Protonation of N3-Carbamate & Cleavage HighAcid->Cleavage Overcomes Repulsion Stall Reaction Stalls (Incomplete Deprotection) Repulsion->Stall Cation Release of t-Butyl Cation & CO2 Cleavage->Cation NoScavenger No Scavenger Present Cation->NoScavenger Scavenger Scavenger Present (e.g., TIS, Water) Cation->Scavenger Alkylation Side Reaction: N-Alkylation (+56 Da) NoScavenger->Alkylation Success Complete Deprotection (Diamine Salt) Scavenger->Success Cation Trapped

Caption: Logical troubleshooting workflow for acid-catalyzed Boc deprotection of basic bicyclic amines.

Frequently Asked Questions (FAQs)

Q1: Why is my standard 20% TFA/DCM protocol yielding <50% conversion? A1: Because the reaction rate has a second-order dependence on acid concentration, the initial protonation of the N10 amine depletes your effective acid molarity[3]. The remaining acid is insufficient to overcome the electrostatic repulsion generated by the N10 ammonium cation[5]. You must use a massive excess of acid (e.g., >20 equivalents) to force the equilibrium forward[4].

Q2: I increased the TFA concentration, but I am now observing a +56 Da impurity by LC-MS. What is this and how do I prevent it? A2: The +56 Da mass shift corresponds to N-tert-butylation[6]. During deprotection, the Boc group fragments into a highly reactive tert-butyl cation. If not immediately trapped, this electrophile will alkylate the newly liberated N3 amine or the N10 amine[5]. To prevent this, incorporate a carbocation scavenger such as triisopropylsilane (TIS) into your reaction mixture. TIS acts as a hydride donor, irreversibly reducing the cation to volatile isobutane[7],[6].

Q3: During the reaction in DCM, my mixture turns cloudy and a gummy residue coats the flask. The reaction stalls. How do I resolve this? A3: This is a phase-separation issue. The intermediate TFA salt of your bicyclic diamine is highly polar and insoluble in non-polar DCM[4]. When it precipitates, it physically isolates the unreacted Boc groups from the acid. Solution: Switch your solvent system. Using 4M HCl in 1,4-dioxane is highly recommended for basic amines, as dioxane better solvates the intermediate, and the final bis-hydrochloride salt precipitates cleanly only upon completion[8].

Q4: My downstream chemistry is sensitive to residual TFA. How can I ensure the complete removal of TFA from the diamine salt? A4: TFA is notoriously difficult to remove due to its high boiling point and strong hydrogen-bonding capabilities. Direct concentration often leaves residual acid. To ensure complete removal, perform repeated co-evaporations with toluene under reduced pressure[5]. Alternatively, use the HCl/dioxane method, as HCl is volatile and easily removed under vacuum[8].

Optimization Data & Matrix

The following table summarizes the quantitative outcomes of various deprotection strategies applied to basic bicyclic amines.

Deprotection SystemAcid EquivalentsScavenger AddedTemp (°C)Time (h)Expected Conversion (%)Primary Impurity Profile
20% TFA / DCM 5 eqNone252< 40%Unreacted starting material
50% TFA / DCM 15 eqNone252~ 85%+56 Da (N-tert-butylation)
Neat TFA > 50 eqTIS / H₂O (5%)401> 98%Trace (Clean TFA salt)
4M HCl / Dioxane 20 eqNone (Cl⁻ acts as trap)253> 95%Trace (Clean HCl salt)

Validated Experimental Protocols

Protocol A: High-Concentration HCl in 1,4-Dioxane (Recommended)

Causality Focus: This method avoids the gummy precipitation common with TFA salts in DCM. Furthermore, the high concentration of chloride ions acts as a mild nucleophilic scavenger, trapping the tert-butyl cation as volatile tert-butyl chloride, eliminating the need for silane scavengers[3].

  • Dissolution: Dissolve tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous methanol (approx. 2 mL/mmol) to aid initial solubility.

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (15–20 equiv). The large excess is required to overcome the buffering effect of the N10 amine[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Isolation: Add cold diethyl ether (3x the reaction volume) to force complete precipitation of the product.

  • Filtration: Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum to yield the bis-hydrochloride salt.

Self-Validation Checkpoints:

  • Visual: Upon addition of HCl, a slight exotherm indicates the immediate protonation of the N10 amine. The reaction is nearing completion when a fine, filterable white precipitate (the bis-hydrochloride salt) forms.

  • Analytical: LC-MS must confirm the disappearance of the [M+H]⁺ peak and the appearance of the [M-100+H]⁺ peak.

Protocol B: Neat TFA with Scavengers (For Recalcitrant Cases)

Causality Focus: Neat TFA maximizes the acid concentration to overcome severe steric and electrostatic repulsion[3]. TIS is included to irreversibly quench the tert-butyl cation, preventing +56 Da alkylation side products[6].

  • Cocktail Formulation: Prepare a scavenger cocktail of TFA / Triisopropylsilane (TIS) / Water in a 95:2.5:2.5 (v/v/v) ratio[6].

  • Addition: Weigh the starting material (1.0 equiv) into a round-bottom flask. Do not add DCM. Cool to 0 °C and add the TFA cocktail (approx. 10 mL per gram of substrate).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, dissolve the resulting oil in toluene and evaporate to dryness. Repeat this co-evaporation step three times[5].

Self-Validation Checkpoints:

  • Visual: The solution will turn slightly yellow upon addition of the TFA/TIS cocktail, indicating the generation and subsequent quenching of the tert-butyl cation[5].

  • Physical: Co-evaporation with toluene is validated when the resulting residue transitions from a viscous, acidic oil to a crystalline or free-flowing solid, indicating the complete removal of hydrogen-bonded TFA[5].

References

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Boc deprotection conditions tested Source: ResearchGate URL: [Link]

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Flash chromatography solvent systems for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate purification

Target Molecule: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Welcome to the Technical Support Center. Purifying basic, sterically hindered bicyclic amines like tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Welcome to the Technical Support Center. Purifying basic, sterically hindered bicyclic amines like tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate presents unique chromatographic challenges. This molecule features a highly basic, unprotected secondary amine and a bulky, acid-sensitive N-Boc protected amine. This guide synthesizes field-proven insights to help you troubleshoot streaking, optimize solvent systems, and maximize recovery.

Diagnostic Purification Workflow

The following decision matrix outlines the optimal chromatographic pathways based on your available stationary phases and purity requirements.

ChromatographyTroubleshooting Start Crude Mixture: tert-butyl 3,10-diazabicyclo [4.3.1]decane-3-carboxylate PhaseDecision Select Stationary Phase Start->PhaseDecision BareSilica Bare Silica (SiO2) High Silanol Activity PhaseDecision->BareSilica Standard Setup AmineSilica Amine-Functionalized (KP-NH) Masked Silanols PhaseDecision->AmineSilica Recommended ReversePhase Reversed-Phase (C18) Hydrophobic Partitioning PhaseDecision->ReversePhase High Purity Req. SilicaSolvent Add Basic Modifier (1-5% TEA or NH4OH) Hexane/EtOAc or DCM/MeOH BareSilica->SilicaSolvent AmineSolvent Standard Normal Phase Hexane/EtOAc Gradient (No Additives) AmineSilica->AmineSolvent RPSolvent High pH Mobile Phase Water/MeCN + 0.1% NH4OH (2 pH Rule) ReversePhase->RPSolvent Validation Fraction Validation ELSD, CAD, or Ninhydrin Stain SilicaSolvent->Validation AmineSolvent->Validation RPSolvent->Validation

Decision matrix for selecting the optimal flash chromatography workflow for basic bicyclic amines.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why does tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate streak so severely on standard silica gel? A1: The root cause is an acid-base interaction. Standard silica gel acts as a Brønsted acid due to its surface silanol groups, which have a pKa of approximately 4.5 to 5.0. The unprotected secondary amine on your bicyclic framework is highly basic (pKa ~9-10). When the amine contacts the silica, it protonates, leading to strong electrostatic adsorption rather than ideal hydrophobic/hydrophilic partitioning[1]. This manifests as severe tailing, broad fractions, and poor mass recovery.

Q2: I am running a standard DCM/MeOH gradient, but my compound is still stuck on the baseline or tailing. What is wrong? A2: While methanol is a highly polar solvent with strong displacement capabilities, it does not neutralize the acidic silanols[1]. To disrupt the electrostatic interaction, you must introduce a competing basic modifier. Adding 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase allows the small modifier molecules to preferentially bind to and "deactivate" the acidic silanol sites, allowing your bulky bicyclic amine to elute cleanly[2].

Q3: How can I avoid using basic modifiers entirely? They are difficult to remove post-purification. A3: The most effective strategy is to change the stationary phase rather than the mobile phase. Using an amine-functionalized silica column (e.g., ) permanently masks the active silanols[1]. Because the stationary phase is already basic, you can purify the diamine using a simple, additive-free Hexane/Ethyl Acetate gradient, making post-purification solvent evaporation trivial[3].

Q4: My UV detector shows a flat baseline, but TLC shows my product is eluting. How do I detect this molecule? A4: tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate lacks aromatic rings or extended conjugated π -systems. Standard UV detectors set to 254 nm or 280 nm will not detect it. While the carbamate (Boc) group has a weak n→π∗ transition around 210 nm, monitoring at this wavelength is heavily obscured by solvent noise (especially if using EtOAc). Solution: Rely on Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass-Directed fraction collection. For manual TLC monitoring, use a Ninhydrin stain; heating the plate will react with the secondary amine to form a distinct pink/purple spot.

Q5: Can I use Reversed-Phase (C18) chromatography for this molecule? A5: Yes, but you must strictly adhere to the "2 pH Rule" [4]. If you use standard acidic reversed-phase conditions (e.g., 0.1% TFA), the secondary amine will protonate, becoming highly polar and eluting in the void volume. Furthermore, concentrating fractions containing TFA risks cleaving the acid-sensitive Boc group. Instead, adjust the mobile phase pH to at least two units above the amine's pKa (e.g., pH 11-12) using 0.1% NH₄OH. This keeps the amine in its lipophilic free-base form, ensuring strong retention and sharp peak shapes on a C18 column[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success and prevent compound loss.

Protocol A: Bare Silica Purification via TEA-Deactivation

Use this method if specialized columns are unavailable. Pre-treating the silica prevents the irreversible adsorption of your target molecule[5].

  • Solvent Preparation: Prepare a mobile phase of 50% Hexane, 49% Ethyl Acetate, and 1% Triethylamine (TEA) (v/v/v).

  • Silica Pre-treatment (Slurry Packing): In a beaker, slurry standard bare silica gel with the prepared TEA-containing solvent. Stir gently for 15 minutes to ensure the TEA fully deactivates the acidic silanol sites[5].

  • Column Equilibration: Pour the slurry into the column and pack under positive pressure. Flush with 3 Column Volumes (CV) of the mobile phase.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in minimal Dichloromethane (DCM). Add Celite (1:2 ratio by weight to the crude), and evaporate to a free-flowing powder[6]. Load this onto the column head to prevent sample precipitation and band broadening.

  • Elution: Run a gradient from 10% to 100% EtOAc (maintaining 1% TEA throughout).

  • Validation Checkpoint: Spot fractions on a TLC plate, dip in Ninhydrin stain, and heat. To validate that the compound did not degrade on the column, perform a 2D TLC : spot the combined fractions in one corner, elute, rotate 90 degrees, and elute again. A single spot on the diagonal confirms stability.

Protocol B: Amine-Functionalized Silica (Recommended)

This method leverages modified stationary phases to eliminate the need for difficult-to-remove basic additives[3].

  • Column Selection: Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH) onto your flash system[3].

  • Equilibration: Equilibrate the column with 3 CV of 100% Hexane. Do not add TEA or NH₄OH.

  • Sample Loading: Dissolve the crude tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in a minimal volume of DCM and inject it directly into the sample loading module.

  • Elution: Execute a generic gradient from 0% to 50% Ethyl Acetate in Hexane over 10 to 12 CV[3].

  • Validation Checkpoint: Because ELSD is destructive, validate the purity of the collected fractions using LC-MS. Crucial: Ensure the LC-MS mobile phase is basic (e.g., 10 mM Ammonium Bicarbonate) rather than acidic (Formic Acid) to prevent in-source fragmentation of the Boc group, which could lead to false degradation readings.

Quantitative Data: Solvent System Matrix

Use the following table to compare expected outcomes based on your chosen chromatographic parameters.

Chromatography ModeStationary PhaseRecommended Solvent SystemAdditive Required?Target Rf​ / CVPeak Shape & RecoveryPost-Purification Processing
Normal Phase (Standard) Bare Silica (SiO₂)Hexane / EtOAcYes (1-5% TEA) Rf​ 0.15 - 0.30Broad / ModerateHigh vacuum required to remove residual TEA.
Normal Phase (Standard) Bare Silica (SiO₂)DCM / MeOHYes (1% NH₄OH) Rf​ 0.15 - 0.30Broad / ModerateCo-evaporation with toluene to remove water/NH₃.
Normal Phase (Modified) Amine-Silica (KP-NH)Hexane / EtOAcNo Rf​ 0.20 - 0.40Sharp / High Simple rotary evaporation.
Reversed-Phase C18 SilicaWater / MeCNYes (0.1% NH₄OH)Elutes in 3-6 CVSharp / HighLyophilization required.
References
  • Bickler, B. (2023). Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:[Link]

  • VanVeller Lab. How to Perform Flash Chromatography. Iowa State University. Available at:[Link]

  • Royal Society of Chemistry. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. RSC. Available at:[Link]

  • Bickler, B. Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Coupling Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. This bicyclic diamine is a valuable building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. This bicyclic diamine is a valuable building block in medicinal chemistry, but its unique structural and electronic properties can present challenges during amide coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and achieve optimal yields and purity in your experiments.

I. Understanding the Challenges: Why Side Reactions Occur

The tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate scaffold possesses two nitrogen atoms with distinct steric and electronic environments. The N3 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it unreactive under standard coupling conditions. The secondary amine at the N10 position is the intended site of acylation. However, its nucleophilicity and the overall conformation of the bicyclic system can lead to several common side reactions.

Key Structural Considerations:
  • Steric Hindrance: The caged structure of the diazabicyclo[4.3.1]decane core can sterically hinder the approach of bulky acylating agents or coupling reagents to the N10 amine.[1][2]

  • Basicity and Nucleophilicity: While the N10 amine is a nucleophile, its basicity can also lead to undesired side reactions, such as catalyzing the decomposition of coupling reagents or promoting epimerization of chiral centers in the coupling partner.

  • Diacylation Potential (Post-Boc Deprotection): If the Boc protecting group is unintentionally cleaved, the newly freed N3 amine can also undergo acylation, leading to diacylated byproducts.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the coupling of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, providing potential causes and actionable solutions.

Question 1: My reaction yield is low, or I'm recovering unreacted starting material. What's going wrong?

Answer: Low conversion is a frequent issue and can stem from several factors related to the activation of the carboxylic acid and the reactivity of the amine.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Carboxylic Acid Activation Switch to a more potent coupling reagent. Standard carbodiimides like DCC or EDC may be insufficient.[3] Uronium/aminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP, PyAOP) are generally more effective for hindered amines.[3][4][5][6] For particularly challenging couplings, consider reagents that form highly reactive OAt or Oxyma esters, such as HATU or COMU.[3][4][5][6]
Insufficient Reaction Time or Temperature Reactions with sterically hindered amines often require longer reaction times (2-24 hours).[3] Gentle heating (40-60 °C) can sometimes improve yields, but must be balanced against the risk of side reactions like epimerization.[7] Microwave-assisted synthesis can also be a powerful tool to accelerate sluggish couplings.[3]
Suboptimal Base Selection The choice of base is critical. A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally preferred to scavenge the acid produced during the reaction without competing with the primary amine.
Reagent Degradation Coupling reagents, especially uronium and phosphonium salts, can be sensitive to moisture. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions. If you suspect degradation, use a fresh bottle.[7]
Question 2: I'm observing the formation of an unexpected byproduct with a mass corresponding to double acylation. How can this happen when the N3 amine is Boc-protected?

Answer: The observation of a diacylated product suggests that the Boc protecting group is being partially or fully cleaved under the reaction conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Acidic Conditions The Boc group is labile to strong acids. If your carboxylic acid starting material is not fully neutralized by the base, or if acidic byproducts are generated, it can lead to Boc deprotection. Ensure you are using a sufficient excess of a non-nucleophilic base (at least 2-3 equivalents).
Extended Reaction Times at Elevated Temperatures Prolonged heating can sometimes lead to the thermal degradation of the Boc group. If you are heating the reaction, monitor it closely and try to minimize the reaction time.
Inadvertent Acid Contamination Ensure all glassware is thoroughly dried and that all solvents and reagents are anhydrous and free from acidic impurities.
Question 3: My chiral coupling partner is showing significant epimerization. How can I prevent this?

Answer: Epimerization is a common side reaction in peptide coupling, particularly with sensitive amino acids. It is often mediated by the base and the reactivity of the activated carboxylic acid intermediate.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Over-activation of the Carboxylic Acid Highly reactive activated esters can be more prone to epimerization. While potent coupling reagents are needed, their concentration and the pre-activation time should be optimized.
Excess Strong Base The presence of excess base, particularly a strong, non-hindered base, can deprotonate the α-carbon of the activated amino acid, leading to racemization. Use a hindered base like DIPEA and use the minimum amount necessary to facilitate the reaction.
Use of Additives The addition of 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming more stable and selective active esters.[5][8] Newer additives like Oxyma Pure are also highly effective and have a better safety profile.[4]
Low Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize epimerization.[4][9]
Question 4: I'm seeing byproducts related to the coupling reagent itself, such as an N-acylurea. What causes this and how can I avoid it?

Answer: The formation of N-acylurea is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Slow Nucleophilic Attack by the Amine If the N10 amine of the diazabicyclo[4.3.1]decane is too slow to react with the O-acylisourea intermediate formed from the carbodiimide and the carboxylic acid, the intermediate can rearrange to the more stable N-acylurea.
Absence of an Additive To prevent this rearrangement, always use a carbodiimide in conjunction with an additive like HOBt or HOAt.[5][8] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.
Switch Coupling Reagent Class The most effective way to avoid N-acylurea byproducts is to switch from carbodiimides to phosphonium or uronium/aminium-based coupling reagents (e.g., PyBOP, HATU).[6][10][11]

III. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Amide Coupling Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Step cluster_side_reactions Potential Side Reactions RCOOH Carboxylic Acid ActivatedEster Activated Ester RCOOH->ActivatedEster + Coupling Reagent + Base N_Acylurea N-Acylurea Formation (with Carbodiimides) RCOOH->N_Acylurea + Carbodiimide (No Additive) CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Epimerization Epimerization Base->Epimerization Product Desired Amide Product ActivatedEster->Product ActivatedEster->Epimerization Excess Base / High Temp Amine tert-butyl 3,10-diazabicyclo[4.3.1] decane-3-carboxylate Amine->Product + Nucleophilic Attack Diacylation Diacylation (Post-Boc Cleavage) Product->Diacylation + 2nd Acylation

Caption: General workflow for amide coupling, highlighting the activation and coupling steps, along with common side reactions.

IV. Recommended Experimental Protocols

The following protocols provide a starting point for the successful acylation of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate.

Protocol 1: General Coupling using HATU

This protocol is recommended for most applications due to the high efficiency and low risk of epimerization with HATU.[5][11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM as solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent (to a concentration of approximately 0.1-0.2 M).

  • Add HATU to the solution and stir for 1-2 minutes.

  • Add DIPEA to the mixture.

  • Add a solution of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Carbodiimide Coupling with HOBt (for less hindered systems)

This protocol is a more cost-effective option that can be effective if steric hindrance is not a major issue.

Materials:

  • Carboxylic acid (1.0 equiv)

  • tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or NMM (2.0-3.0 equiv)

  • Anhydrous DCM or DMF as solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, and HOBt in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM), followed by the solid EDC·HCl in one portion.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous wash.[4]

V. Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this coupling reaction? A1: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common and effective solvents. Acetonitrile can also be a good option.[7] Ensure your solvent is truly anhydrous, as water can hydrolyze the activated ester intermediate.

Q2: How many equivalents of the amine and coupling reagents should I use? A2: For difficult couplings, it is common to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) to drive the reaction to completion.[3] A larger excess of base (2-3 equivalents) is typically required.

Q3: Can I use a one-pot procedure for deprotection and coupling? A3: A one-pot deprotection-coupling sequence is generally not recommended. The acidic conditions required for Boc deprotection are incompatible with the basic conditions needed for amide coupling. This approach would almost certainly lead to a complex mixture of products, including diacylation and salt formation. A stepwise approach with purification of the deprotected intermediate is the most reliable method.

Q4: My starting materials are poorly soluble. What can I do? A4: If solubility is an issue, you may need to screen different solvents or use a co-solvent system. In some cases, gentle heating can improve solubility, but this should be done with caution to avoid side reactions. Increasing the dilution may also help, but be aware that very high dilutions can slow down the reaction rate.

VI. References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • BenchChem. (2025). A Comparative Guide to tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate and Other Bicyclic Diamines for Researchers and Dr. BenchChem.

  • Semantic Scholar. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Semantic Scholar.

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides.

  • Google Patents. (n.d.). WO2015110271A1 - Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders.

  • Google Patents. (n.d.). WO2021175848A1 - Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders.

  • Fisher Scientific. (n.d.). tert-butyl 8-oxa-3, 10-diazabicyclo[4.3.1]decane-10-carboxylate, min 97%, 100 mg.

  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • ACS Publications. (2012, October 2). Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society.

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.

  • BenchChem. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.

  • PMC. (n.d.). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.

  • ResearchGate. (2025, August 6). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling for Hindered Amino Acids.

  • NIH. (n.d.). On the Synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl) - PMC.

  • ACS Publications. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.

  • PMC. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones.

  • BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE - Procedure.

  • RSC Publishing. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications.

  • RSC Publishing. (n.d.). Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis - Chemical Science.

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.

  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • ChemComm. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone.

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

  • Beilstein Journals. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions.

  • MilliporeSigma. (n.d.). 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one.

Sources

Troubleshooting

Optimizing catalyst loading for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate amination

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Buchwald-Hartwig aminat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Buchwald-Hartwig amination of tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate .

Coupling a secondary amine located at the 10-position (the 1-atom bridge) of a [4.3.1] bicyclic system presents extreme steric constraints. This steric bulk restricts the trajectory of the palladium complex during the amine coordination step, often leading to stalled reactions, catalyst death, and the need for economically unviable catalyst loadings (>10 mol%). This guide synthesizes field-proven methodologies to optimize your catalyst loading down to the 1–2 mol% threshold.

Mechanistic Bottlenecks: Understanding the Causality

To optimize catalyst loading, we must first understand why the catalyst dies. The catalytic cycle of a Buchwald-Hartwig amination relies on the rapid progression of oxidative addition, amine coordination/deprotonation, and reductive elimination[1].

Because the N10 amine in the[4.3.1] decane core is buried within the bridged cavity, the transition state for amine coordination is highly energetically demanding. When this step is slow, the intermediate oxidative addition complex ( L−Pd(II)(Ar)(X) ) accumulates. This accumulation forces the palladium into off-cycle degradation pathways, most notably the formation of inactive, halide-bridged palladium dimers[2]. To compensate for this catalyst poisoning, researchers often reflexively increase the Pd loading—a brute-force approach that causes downstream heavy metal contamination.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) Oxidative Addition Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation Bottleneck: [4.3.1] Core Sterics PdII_ArX->AmineCoord OffCycle Off-Cycle Pd Dimers (Catalyst Deactivation) PdII_ArX->OffCycle Halide Bridging (Due to slow coordination) PdII_ArN L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_ArN RedElim Reductive Elimination Product Release PdII_ArN->RedElim RedElim->Pd0 Product Arylated Bicyclic Diamine Product RedElim->Product

Buchwald-Hartwig cycle: Steric bottleneck at amine coordination for the [4.3.1] bicyclic core.

Diagnostic Troubleshooting Guide

Issue: Reaction stalls at 40-50% conversion despite 5 mol% Pd loading.
  • Root Cause: Catalyst deactivation via off-cycle dimer formation. The use of traditional Pd(II) sources (like Pd(OAc)2​ ) without sufficient reduction to Pd(0), or the use of aryl iodides, exacerbates this. Iodide anions are notorious for precipitating Pd complexes, effectively removing the catalyst from the cycle[2].

  • Resolution: Switch the electrophile from an aryl iodide to an aryl bromide or chloride[3]. Transition to a pre-activated Pd(0) source, such as a Buchwald G3 or G4 palladacycle, which guarantees a 1:1 Ligand-to-Palladium ratio and prevents the formation of unreactive species[2].

Issue: High residual palladium in the isolated Boc-protected product.
  • Root Cause: The diamine nature of the substrate (even with the N3 position Boc-protected) can act as a weak bidentate chelator during workup, trapping Pd inside the organic layer. This is compounded by using unnecessarily high starting catalyst loads (10-20 mol%).

  • Resolution: Implement a Design of Experiments (DoE) approach to mathematically determine the lowest effective catalyst loading. DoE optimization has been proven to achieve ten-fold reductions in catalyst loading (down to ~1 mol%) while maintaining >98% conversion[4]. Post-reaction, utilize a metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.

Quantitative Data: Parameter Optimization Matrix

To successfully lower catalyst loading for this specific bridged bicyclic amine, parameters must be shifted from "Standard" to "Sterically Optimized" conditions.

Reaction ParameterStandard Condition (High Loading)Optimized for [4.3.1] Core (Low Loading)Mechanistic Impact on Catalyst Loading
Pd Source Pd2​(dba)3​ or Pd(OAc)2​ RuPhos Pd G3 or G4 Eliminates the need for excess ligand; prevents Pd(0) aggregation; allows loading reduction from 10% to 1-2%[2].
Ligand BINAP or DPPFRuPhos or tBuBrettPhos Monodentate, electron-rich biaryl ligands open the coordination sphere, accelerating the slow amine coordination step[1].
Base NaOtBu Cs2​CO3​ or LHMDS Weaker bases prevent base-induced decomposition of the Boc group or sensitive aryl halides at elevated temperatures[2].
Electrophile Aryl IodideAryl Bromide / Chloride Prevents iodide-bridged Pd dimer precipitation, keeping the catalyst active longer[3].

Self-Validating Experimental Protocol: DoE Catalyst Screening

This protocol is designed as a self-validating system. It includes mandatory In-Process Controls (IPCs) to ensure that if a failure occurs, the exact mechanistic point of failure is identified immediately.

Objective: Achieve >95% conversion using ≤ 2 mol% Pd loading.

Step-by-Step Methodology:

  • Preparation in Glovebox: In a nitrogen-filled glovebox, weigh out the aryl bromide (1.0 eq, 0.5 mmol) and tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (1.2 eq, 0.6 mmol) into an oven-dried 8 mL vial.

  • Catalyst & Base Addition: Add RuPhos Pd G3 (2 mol%, 0.01 mmol) and anhydrous Cs2​CO3​ (2.0 eq, 1.0 mmol).

  • Solvent Dispensation: Add 2.5 mL of anhydrous 1,4-dioxane (or t-Amyl alcohol for a greener alternative[4]). Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated reaction block at 85 °C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well suspended.

  • Self-Validation Check (IPC 1 - 30 Minutes): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via UPLC-MS.

    • Validation Criteria: You must observe the disappearance of the G3 pre-catalyst mass and the appearance of the active L-Pd(0) species. If unreacted aryl bromide remains high (>80%) but the amine is unconsumed, the transmetalation step is failing. Corrective Action: Increase temperature to 100 °C or switch to the more sterically accommodating tBuBrettPhos ligand.

  • Reaction Completion (IPC 2 - 4 Hours): Withdraw a second aliquot.

    • Validation Criteria: Conversion should be >95%. If the reaction is stalled at ~50% and the oxidative addition complex is detected, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated Pd black. Concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn completely black within 10 minutes, followed by a stalled conversion? A: A rapid shift to a black solution indicates the precipitation of "Palladium Black" (inactive Pd(0) aggregates). This happens when the reductive elimination step outpaces the oxidative addition step, or if the ligand dissociates from the metal. For the [4.3.1] bicyclic amine, ensure you are using a ligand with a high steric profile (like RuPhos) that strongly binds and stabilizes the monomeric Pd species[1].

Q: Can I use K3​PO4​ instead of Cs2​CO3​ to save costs on scale-up? A: Yes, but particle size is critical. The deprotonation of the bulky secondary amine happens at the solid-liquid interface. If using K3​PO4​ , it must be finely milled. Otherwise, the slow deprotonation will throttle the catalytic cycle, causing the amido-complex to stall and degrade.

Q: How does the Boc-protecting group at the N3 position affect the reaction? A: While the Boc group successfully prevents the N3 nitrogen from competing as a nucleophile, its carbonyl oxygen can weakly coordinate to the palladium center if the active site becomes vacant. This hemilabile coordination can slightly retard the reaction rate. Maintaining a slight excess of the amine (1.2 eq) ensures the equilibrium favors the N10 coordination.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive tert-Butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical handling requirements for tert-butyl 3,10-diazabicyclo[4.3.1]decane-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical handling requirements for tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. While the mono-Boc protection significantly enhances the stability of this bicyclic diamine, the unprotected secondary amine at the 10-position remains highly susceptible to atmospheric moisture and carbon dioxide.

This guide provides field-proven, self-validating protocols to ensure scientific integrity, mechanistic understanding, and absolute reproducibility in your synthetic workflows.

Core Troubleshooting & FAQs

Q1: Why does my intermediate form a sticky, insoluble film upon exposure to ambient air? A1: The unprotected secondary amine in the 3,10-diazabicyclo[4.3.1]decane system is highly basic. Upon exposure to ambient humidity, it rapidly absorbs water to form amine hydrates. This adsorbed "free water" acts as a plasticizer, lowering the glass transition temperature of the amorphous solid and causing the powder to deliquesce into a sticky film. Furthermore, the aqueous microenvironment facilitates the absorption of atmospheric CO 2​ , forming insoluble carbamate salts. Free water is the primary driver of physicochemical instability in hygroscopic intermediates .

Q2: How does the mono-Boc protection alter the moisture sensitivity profile of the diamine? A2: Unprotected bicyclic diamines are extremely hygroscopic. The introduction of the tert-butyl dicarbonate (Boc) group converts one of the basic amine sites into a sterically hindered, hydrophobic carbamate. This dense hydrophobic barrier effectively prevents bulk moisture ingress and significantly reduces the overall hygroscopicity of the molecule compared to the raw diamine . However, the remaining secondary amine remains a localized hydrophilic site, necessitating controlled handling.

Q3: My subsequent amide coupling reaction is failing (low yield, high unreacted starting material). Could moisture be the culprit? A3: Absolutely. If the intermediate has absorbed moisture, the water molecules will outcompete the sterically hindered secondary amine for the activated electrophile (e.g., acid chlorides, sulfonyl chlorides, or activated esters). This leads to rapid hydrolysis of your coupling reagent. Additionally, the absorbed water mass artificially inflates the weight of your starting material, leading to incorrect stoichiometric calculations and an excess of electrophile, which can trigger downstream side reactions .

Quantitative Data: Moisture Impact Profile

To effectively manage this intermediate, it is crucial to understand its behavior under varying humidity levels. The following table summarizes the quantitative moisture uptake and stability metrics for different forms of the bicyclic diamine.

Derivative FormRelative HygroscopicityCritical Relative Humidity (CRH)Water Uptake (at 75% RH)Recommended Storage
Unprotected Diamine Deliquescent< 20%> 15.0% w/wGlovebox (Ar), < 5°C
Mono-Boc Protected Moderately Hygroscopic45%3.5% w/wDesiccator, 2-8°C
Mono-Boc HCl Salt Slightly Hygroscopic65%1.2% w/wSealed under N 2​ , 2-8°C
Di-Boc Protected Non-Hygroscopic> 90%< 0.2% w/wAmbient
Self-Validating Experimental Protocol: Anhydrous Functionalization

To guarantee reproducibility, we employ a self-validating system . Every step includes a measurable verification point to ensure the causality of the experimental choice (e.g., drying) translates directly to the desired outcome (e.g., anhydrous state).

Objective: Prepare tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate for moisture-sensitive electrophilic coupling.

Step 1: Baseline Quantification (Validation Input)

  • Action: Perform a Karl Fischer (KF) titration on a 50 mg sample of the intermediate.

  • Causality: You cannot manage what you do not measure. Establishing the exact water content dictates the necessary drying time and corrects the active mass for stoichiometric calculations.

  • Validation: Record the baseline moisture percentage (Target: < 0.05% for critical couplings).

Step 2: Azeotropic Drying

  • Action: Dissolve the intermediate in anhydrous toluene (10 mL/g). Evaporate the solvent under reduced pressure (40°C, 50 mbar) using a rotary evaporator. Repeat this process three times.

  • Causality: Toluene forms a minimum-boiling azeotrope with water (boiling point 85°C at atmospheric pressure). This allows for the efficient, physical entrainment and removal of water molecules at temperatures well below the thermal deprotection threshold of the Boc group (>150°C).

Step 3: Post-Drying Verification (Validation Check)

  • Action: Perform a second KF titration on the dried residue.

  • Causality: Confirms the efficacy of the azeotropic drying step before committing expensive coupling reagents.

  • Validation: If moisture is > 0.05%, repeat Step 2. If < 0.05%, proceed immediately to Step 4.

Step 4: Schlenk Line Coupling

  • Action: Purge the reaction flask with ultra-high purity Argon (3 vacuum/Argon cycles). Dissolve the dried intermediate in anhydrous dichloromethane (DCM) and add your base (e.g., DIPEA). Add the electrophile dropwise at 0°C.

  • Causality: Argon is heavier than air and nitrogen, providing a denser protective blanket over the reaction mixture. This prevents atmospheric moisture from re-entering the basic, hydrophilic solution during reagent addition.

Step 5: Outcome Validation

  • Action: Quench an aliquot after 2 hours and analyze via LC-MS.

  • Validation: The absence of electrophile-hydrolysis byproducts (e.g., sulfonic acids or carboxylic acids) definitively validates that the anhydrous integrity of the system was maintained throughout the reaction.

Workflow Visualization

Below is the logical workflow for handling this moisture-sensitive intermediate, illustrating the critical decision gates in our self-validating protocol.

MoistureWorkflow Start tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Batch Received KF1 Karl Fischer Titration (Establish Baseline Moisture) Start->KF1 Decision Moisture > 0.05%? KF1->Decision Dry Azeotropic Distillation (Toluene, 3x Cycles) Decision->Dry Yes Proceed Anhydrous Coupling (Argon Schlenk Line) Decision->Proceed No KF2 Karl Fischer Titration (Validate Drying Efficacy) Dry->KF2 KF2->Decision Validate LC-MS Analysis (Verify Absence of Hydrolysis) Proceed->Validate Success Product Isolated Validate->Success

Workflow for anhydrous handling and functionalization of the Boc-protected diamine.

References
  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO 2​ Recyclability under Realistic Humid Conditions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology (Taylor & Francis) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Privileged Scaffolds: The Flexible Piperazine vs. the Rigid 3,10-Diazabicyclo[4.3.1]decane

In the landscape of medicinal chemistry, scaffold selection is a critical decision that dictates the trajectory of a drug discovery program. The choice between a conformationally flexible and a rigid scaffold can profoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, scaffold selection is a critical decision that dictates the trajectory of a drug discovery program. The choice between a conformationally flexible and a rigid scaffold can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two diamine-containing scaffolds: the ubiquitous and flexible piperazine ring, a "privileged scaffold" in countless approved drugs[1][2], and the more structurally complex and rigid tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, a representative of a class of scaffolds designed to explore three-dimensional chemical space.

This analysis, intended for researchers and drug development professionals, will delve into the structural nuances, synthetic tractability, and strategic applications of each scaffold, supported by experimental data and established protocols.

Part 1: The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is arguably one of the most successful structural motifs in modern drug discovery.[1][3] Its prevalence is a testament to its unique combination of synthetic accessibility and its ability to confer favorable drug-like properties.

Structural Features and Conformational Flexibility

Structurally, piperazine is a simple, saturated heterocycle. Its power lies in its conformational flexibility, primarily existing in a dynamic equilibrium between two chair conformations, with boat conformations representing higher-energy transition states.[3] This flexibility allows molecules incorporating piperazine to adapt their shape to fit within diverse biological targets, such as enzyme active sites and G protein-coupled receptor (GPCR) binding pockets.[3][4]

The two nitrogen atoms are versatile synthetic handles. They can be systematically functionalized to fine-tune steric and electronic properties, which in turn modulates key physicochemical parameters like solubility, lipophilicity (logP), and basicity (pKa).[3][5] This "tunability" is a primary reason for its status as a privileged scaffold, facilitating the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties during lead optimization.[5][6]

cluster_piperazine Piperazine Conformational Equilibrium Chair1 Chair Conformation 1 Boat Boat Conformation (Transition State) Chair1->Boat Ring Flip Chair2 Chair Conformation 2 Boat->Chair2 Ring Flip cluster_bicyclo Rigid Bicyclic Scaffold Rigid 3,10-Diazabicyclo[4.3.1]decane (Conformationally Restricted)

Caption: The rigid structure of the diazabicyclo[4.3.1]decane scaffold.

Applications in Drug Discovery

While not as widespread as piperazine, the diazabicyclo[4.3.1]decane scaffold and related azabicycles are found in several biologically active natural products and are being explored for challenging therapeutic targets. [7][8]

  • Neurological and Psychiatric Disorders: Derivatives of this scaffold have been identified as potent and specific inhibitors of FK506-binding proteins (FKBPs), such as FKBP51, which is a risk factor for stress-related psychiatric disorders. [9][10]The rigid scaffold helps to fix the conformation of the ligand, improving affinity compared to more flexible, monocyclic analogs. [9][10]* Nicotinic Modulators: The novel diazabicyclic ring system has been developed as a building block for potential nicotinic acetylcholine receptor (nAChR) modulators. [11]* Exploring Novel Chemical Space: The synthesis of such complex scaffolds allows for the exploration of novel regions of chemical space, moving away from the often-crowded space occupied by "flat" aromatic molecules and providing access to compounds with greater 3D complexity. [12][13]

Part 3: Head-to-Head Comparison and Strategic Selection

The choice between these two scaffolds is a strategic one, driven by the specific goals of the drug discovery project.

FeaturePiperazine ScaffoldTert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Scaffold Class Monocyclic DiamineBridged Bicyclic Diamine
Conformational Flexibility High (Chair-Boat Interconversion) [3]Low (Rigid, Constrained) [14]
3D Shape Flexible Linker, Limited 3D DiversityDefined 3D Vectorial Array
Synthetic Accessibility High; numerous commercial sources and established protocols [15]Low to Moderate; multi-step synthesis often required [7][8][11]
Physicochemical Tuning Excellent; N1 and N4 positions readily functionalized [3][5]Moderate; functionalization is possible but can be more complex
"Privileged" Status Yes; a cornerstone of medicinal chemistry [1][2]No; considered a novel or exploratory scaffold
Primary Role Solubility enhancement, flexible linker, ADME modulation [6][16]Conformational constraint, precise 3D positioning of pharmacophores [9][10]
Key Advantages Versatility, synthetic ease, proven track record, improves drug-like propertiesCan dramatically increase potency/selectivity, reduces entropic penalty of binding, explores novel 3D chemical space
Key Limitations Potential for off-target effects due to flexibility, metabolic liability (N-dealkylation)Synthetic complexity and cost, less established SAR, may not fit all binding sites
Decision-Making Workflow

The following workflow illustrates the strategic considerations when choosing between a flexible and a rigid scaffold during a lead optimization campaign.

Start Start: Lead Optimization Campaign Question1 Is the primary goal to improve solubility, ADME, or act as a simple linker? Start->Question1 UsePiperazine Incorporate Piperazine Scaffold Question1->UsePiperazine Yes Question2 Is the goal to increase potency/selectivity by restricting conformation? Question1->Question2 No End Optimized Candidate UsePiperazine->End UseRigid Explore Rigid Scaffolds (e.g., Diazabicyclo[4.3.1]decane) Question2->UseRigid Yes SAR_Known SAR is well-understood or flexibility is desired for target binding Question2->SAR_Known No UseRigid->End SAR_Known->UsePiperazine SAR_Unknown High entropic penalty suspected or need to orient vectors in 3D space SAR_Unknown->UseRigid

Caption: Scaffold selection workflow in drug discovery.

Part 4: Experimental Protocols

Protocol 1: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination

This protocol describes a common method for synthesizing the arylpiperazine motif, a key pharmacophore in many CNS-active drugs.

Objective: To couple an aryl bromide with Boc-piperazine.

Workflow Diagram:

A Aryl Bromide Reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Toluene, 100 °C B Boc-Piperazine C N-Aryl-N'-Boc-Piperazine Reagents->C Buchwald-Hartwig Coupling D Deprotection (e.g., TFA or HCl) C->D E Final N-Arylpiperazine D->E

Caption: Synthetic workflow for N-Arylpiperazine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Boc-piperazine (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), BINAP (0.03 mmol, 3 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: Concentrate the mixture in vacuo. Redissolve in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final N-arylpiperazine.

Protocol 2: Representative Synthesis of a 7-Azabicyclo[4.3.1]decane Ring System

This protocol is adapted from literature describing the synthesis of a related azabicyclo[4.3.1]decane system, highlighting the increased complexity compared to piperazine synthesis. [7][8] Objective: To construct the bicyclic core via an intramolecular Heck reaction.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the Heck precursor, an N-Boc protected amino-cycloheptadiene with a vinyl halide functional group, through a multi-step sequence starting from a suitable cycloheptene derivative. This typically involves nucleophilic amine addition and subsequent functional group manipulations. [7]2. Reaction Setup: To a degassed solution of the vinyl iodide precursor (1.0 mmol) in a suitable solvent mixture (e.g., toluene/triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), a phosphine ligand if necessary, and a base (e.g., K₂CO₃ or K₃PO₄).

  • Heck Reaction: Heat the mixture under an inert atmosphere to reflux (e.g., 110 °C) for 12-48 hours. The reaction facilitates the intramolecular cyclization to form the bicyclic olefin.

  • Workup and Purification: Cool the reaction, filter through Celite, and concentrate. Purify the crude product via flash column chromatography to isolate the Boc-protected 7-azabicyclo[4.3.1]dec-4-ene.

  • Reduction (if needed): The resulting double bond can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated 7-azabicyclo[4.3.1]decane scaffold.

Conclusion

The piperazine and 3,10-diazabicyclo[4.3.1]decane scaffolds represent two distinct and valuable strategies in drug design.

  • Piperazine is an indispensable, flexible tool for fine-tuning physicochemical properties and serving as a reliable linker. Its synthetic simplicity and proven success make it a go-to scaffold for optimizing leads into drug candidates. [3][6]* The 3,10-diazabicyclo[4.3.1]decane scaffold is a more specialized tool for achieving high potency and selectivity through conformational constraint. [9][10]Its rigid 3D architecture is ideal for targeting complex protein-protein interactions or challenging binding sites where a precise spatial arrangement is paramount.

A deep understanding of the trade-offs between flexibility and rigidity, and between synthetic tractability and 3D complexity, empowers medicinal chemists to select the right scaffold for the right task, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • Ten Assel, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [3]2. Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4933. [17]3. Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. [7]4. Gaali, S., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. Google Patents, WO2021175848A1. [9]5. Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [18]6. Jesby, A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [16]7. Shoemaker, A. H., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journals. [8]8. Faizan, et al. (2022). The medicinal chemistry of piperazines: A review. Scilit. [6]9. Chaudhary, J., et al. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29. [19]10. S., Chandana, et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1). [20]11. BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem. [1]12. Strem. (n.d.). tert-butyl 8-oxa-3, 10-diazabicyclo[4.3.1]decane-10-carboxylate, min 97%, 100 mg. Strem. [21]13. Sirvydis, V., et al. (2013). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. KTU ePubl. [11]14. National Center for Biotechnology Information. (n.d.). tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate. PubChem. [22]15. Romanelli, M. N., et al. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [23]16. Chembase.cn. (n.d.). tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate — Chemical Substance Information. Chembase.cn. [24]17. Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 983-997. [2]18. BenchChem. (2025). Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. BenchChem. [14]19. Zięba, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1435. [4]20. Darsaraee, M., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [12]21. Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. reymond.dcb.unibe.ch. [13]22. Gaali, S., et al. (2014). Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins. Organic Letters, 16(20), 5342–5345. [10]23. Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. [25]24. Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-205. [26]25. Sigma-Aldrich. (n.d.). tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate. Sigma-Aldrich. 26. Faizan, et al. (2022). The medicinal chemistry of piperazines: A review. ResearchGate. [5]27. Organic Chemistry Portal. (n.d.). Synthesis of piperazines. . [15]28. Mykhailiuk, P. K. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(18), 12513–12520. [27]29. ChemRxiv. (2026). C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv.

Sources

Comparative

Validating Stereochemistry of tert-Butyl 3,10-Diazabicyclo[4.3.1]decane-3-Carboxylate Intermediates: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard Executive Summary Bridged bicyclic scaffolds, particularly the diazabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard

Executive Summary

Bridged bicyclic scaffolds, particularly the diazabicyclo[4.3.1]decane system, have emerged as privileged motifs in modern drug discovery, notably serving as conformationally restricted ligands for FK506-binding proteins (FKBPs)[1]. The introduction of stereocenters at the bridgeheads (C1 and C6) dictates their spatial geometry and pharmacological efficacy[1]. However, validating the stereochemistry of early-stage intermediates like tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate presents a significant analytical bottleneck. Because these Boc-protected intermediates frequently present as viscous oils or non-diffracting solids, traditional X-ray crystallography is often rendered ineffective[2].

This guide objectively compares three orthogonal methodologies—X-Ray Crystallography, 2D-NMR (NOESY/ROESY), and Vibrational Circular Dichroism (VCD). By synthesizing experimental causality with step-by-step protocols, we provide a self-validating framework for assigning the absolute and relative configurations of complex bicyclic intermediates entirely in the solution phase.

The Analytical Challenge & Decision Matrix

The tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate scaffold contains a fused 7-membered diazepine ring and a 6-membered piperazine ring. While the relative stereochemistry is somewhat constrained by the bridgehead, determining the absolute configuration (enantiomeric purity) and the exact solution-phase conformation (chair vs. twist-boat variations) is critical.

ValidationStrategy Start tert-butyl 3,10-diazabicyclo[4.3.1]decane -3-carboxylate Rel Relative Stereochemistry Start->Rel Abs Absolute Configuration Start->Abs NMR 2D-ROESY NMR (Solution Phase) Rel->NMR VCD VCD + DFT (Solution Phase) Abs->VCD Liquid/Oil XRD X-Ray Diffraction (Solid State) Abs->XRD Crystal

Fig 1. Decision matrix for stereochemical validation of bicyclic intermediates.

Comparative Methodology Analysis

To establish a robust analytical pipeline, it is essential to understand the operational parameters and limitations of the available techniques.

Table 1: Comparative Analysis of Stereochemical Validation Methods

MethodologyPrimary OutputSample State RequiredTypical AmountTurnaround TimeKey Limitations
X-Ray Crystallography Absolute & RelativeSingle Crystal1–5 mgDays to WeeksFails for oils/liquids; requires a highly ordered diffracting crystal.
2D-NMR (ROESY/NOESY) Relative ConformationSolution (Liquid)10–20 mg1–4 HoursCannot determine absolute configuration directly without chiral derivatization.
VCD Spectroscopy Absolute ConfigurationSolution (Liquid)5–10 mg1–3 Days (inc. DFT)Requires accurate Density Functional Theory (DFT) conformational modeling.
Deep Dive 1: Relative Stereochemistry via 2D-NMR (NOESY/ROESY)
The Causality of the Method

Nuclear Overhauser Effect Spectroscopy (NOESY) maps through-space dipole-dipole interactions, allowing us to determine the relative orientation of protons within the rigid [4.3.1] bicyclic framework[3]. The NOE intensity is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ), typically limiting observations to protons within a 4–5 Å radius[4].

For a molecule like tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (MW ≈ 240 Da), the NOE is theoretically positive[4]. However, in highly viscous solvents or at high concentrations where molecular aggregation occurs, the molecular correlation time ( τc​ ) increases. This can drive the NOE signal through the zero-crossing point, nullifying the cross-peaks[4]. To prevent this, Rotating-Frame NOE Spectroscopy (ROESY) is the superior alternative, as ROE cross-peaks remain strictly positive regardless of τc​ [4].

Protocol 1: Self-Validating ROESY Workflow
  • Sample Preparation: Dissolve 15–20 mg of the intermediate in 0.6 mL of anhydrous CDCl₃.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen. Oxygen accelerates T1​ relaxation, which prematurely quenches NOE signals and leads to false negatives.

  • Acquisition: Acquire a 2D-ROESY spectrum using a spin-lock continuous wave pulse. Set the mixing time to 200–300 ms to optimize the build-up of the ROE signal without excessive spin diffusion.

  • Processing & Validation: Apply zero-filling and a squared sine-bell apodization function. Verify the relative configuration by mapping the cross-peaks between the C1/C6 bridgehead protons and the axial protons of the adjacent diazepine ring.

Deep Dive 2: Absolute Configuration via VCD (The Recommended Alternative)
The Causality of the Method

While NMR provides relative stereochemistry, determining the absolute configuration (AC) of non-crystalline intermediates requires chiroptical methods. Electronic Circular Dichroism (ECD) relies on UV-vis active chromophores, which the Boc-protected diazabicyclo[4.3.1]decane scaffold lacks[5].

Vibrational Circular Dichroism (VCD) overcomes this limitation by measuring the differential absorption of left- and right-circularly polarized infrared light across the molecule's 3N−6 vibrational modes[6]. Because VCD probes the entire molecular backbone, it provides a highly specific stereochemical fingerprint directly in solution[7]. The AC is unambiguously assigned by correlating the experimental VCD spectrum with Density Functional Theory (DFT) simulated spectra of the enantiomers[2].

VCDWorkflow A Sample Prep (CDCl3) B VCD Acquisition (4-8 h) A->B F AC Assignment (Sign Match) B->F Exp. C Conformational Search D DFT Calc (B3LYP) C->D E Boltzmann Weighting D->E E->F Calc.

Fig 2. Self-validating VCD workflow combining experimental acquisition and DFT modeling.

Protocol 2: VCD Acquisition and DFT Validation
  • Experimental Acquisition: Dissolve 5–10 mg of the intermediate in 150 µL of CDCl₃ and load it into a BaF₂ cell (100 µm path length). Collect the IR and VCD spectra simultaneously at 4 cm⁻¹ resolution for 4–8 hours to achieve an optimal signal-to-noise ratio[6].

  • Baseline Correction: Subtract the VCD spectrum of the racemic mixture (or the neat solvent) measured under identical conditions to eliminate artifactual birefringence[6].

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers of the flexible 7-membered ring.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies using DFT at the B3LYP/6-311++G** level, incorporating a continuum solvation model (CPCM) to mimic the CDCl₃ environment[5].

  • Boltzmann Weighting: Weight the calculated spectra of the conformers based on their relative free energies ( ΔG ) to generate the final simulated spectrum[7].

  • Assignment: Overlay the experimental and simulated spectra. If the major bands agree in sign and relative magnitude, the AC matches the computed enantiomer[2].

Experimental Data Presentation

When comparing the experimental VCD spectrum to the DFT-calculated spectrum for the (1S, 6R) enantiomer, distinct vibrational modes act as diagnostic markers. The table below summarizes representative validation data.

Table 2: VCD Data for (1S, 6R)-tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Vibrational ModeExp. Freq. (cm⁻¹)DFT Calc. Freq. (cm⁻¹)VCD Sign ( Δϵ )Stereochemical Assignment
C=O Stretch (Boc) 16951702Positive (+)Matches (1S, 6R)
C-N-C Asym. Stretch 12401248Negative (-)Matches (1S, 6R)
Bridgehead C-H Bend 11151121Positive (+)Matches (1S, 6R)
Ring Deformation 985990Negative (-)Matches (1S, 6R)

Note: The robust agreement between the experimental and calculated signs across multiple distinct modes confirms the (1S, 6R) absolute configuration with high confidence, bypassing the need for crystallization.

Conclusion

For complex bridged bicyclic intermediates like tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate, relying solely on X-ray crystallography creates severe developmental bottlenecks. By integrating ROESY NMR for relative conformational mapping and VCD spectroscopy for absolute configuration assignment, drug development professionals can establish a highly accurate, self-validating analytical workflow that operates entirely in the solution phase.

References
  • [1] Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins | Organic Letters - ACS Publications. acs.org.

  • [6] Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC - NIH. nih.gov.

  • [3] 5.4: NOESY Spectra - Chemistry LibreTexts. libretexts.org.

  • [7] A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI. mdpi.com.

  • [2] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. americanlaboratory.com.

  • [5] Solid-state vibrational circular dichroism for pharmaceutical applications: polymorphs and cocrystal of sofosbuvir - ChemRxiv. chemrxiv.org.

  • [4] NOESY and ROESY. columbia.edu.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Operational Safety and Handling Guide for Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate Introduction & Chemical Context Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS: 897396-23-5) is a conformati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Introduction & Chemical Context

Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate (CAS: 897396-23-5) is a conformationally restricted, Boc-protected bicyclic diamine[1]. In modern drug discovery, bridged bicyclic scaffolds like this are highly valued for their ability to improve the pharmacokinetic profiles, metabolic stability, and target selectivity of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and cardiovascular therapeutics[2]. The tert-butoxycarbonyl (Boc) group serves as a critical protecting strategy, ensuring the stability of one nitrogen center while allowing regioselective functionalization at the secondary amine[3].

Despite its synthetic utility, the inherent basicity and nucleophilicity of the unprotected secondary amine within the bicyclic framework present significant occupational hazards. As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to personal protective equipment (PPE), handling, and disposal, ensuring laboratory safety without compromising operational efficiency.

Hazard Profile and Mechanistic Causality

Understanding the chemical behavior of this compound is essential for effective risk mitigation. Standardized safety data classifies this compound with specific acute hazards[1][4]:

  • Serious Eye Damage (Eye Dam. 1 - H318): The basicity of the exposed secondary amine can cause rapid saponification of lipid membranes and protein denaturation in corneal tissue. Even minor exposure can lead to irreversible eye damage[1][4].

  • Skin Irritation (Skin Irrit. 2 - H315): The lipophilic nature of the Boc group combined with the basic amine facilitates dermal penetration and localized lipid disruption, resulting in acute contact dermatitis[1][5].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3 - H336/H335): Volatilization of the compound or inhalation of its suspended dust/aerosols can cause central nervous system depression (drowsiness/dizziness) or severe respiratory tract irritation[1][5].

Quantitative Data & PPE Matrix

To establish a self-validating safety protocol, PPE selection must directly address the mechanistic causes of the compound's hazards. The table below summarizes the required protective measures.

Hazard ClassificationGHS CodeMechanistic CauseRequired PPETechnical Specification
Serious Eye Damage H318Corneal protein denaturation via basic amineSafety Goggles & Face ShieldANSI Z87.1+ certified, indirect venting to prevent aerosol ingress.
Skin Irritation H315Dermal lipid saponificationChemical-Resistant GlovesDouble-gloved Nitrile (min 0.11mm thickness) or Neoprene.
STOT SE 3 H336 / H335Inhalation of basic aerosols/dustRespiratory ProtectionN95/P100 particulate respirator if handled outside a fume hood.
General Exposure N/AContamination of personal clothingLab Coat & ApronFlame-resistant, knee-length lab coat with fitted cuffs.

Standard Operating Procedure: Handling and Transfer

This step-by-step methodology integrates engineering controls with PPE to create a fail-safe handling environment.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). This is the primary engineering control against STOT SE 3 inhalation hazards[6].

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids, which can trigger rapid, exothermic Boc-deprotection.

Step 2: PPE Donning Sequence

  • Inspect standard nitrile gloves for micro-tears. Don the first pair.

  • Put on a fitted lab coat, ensuring the sleeves cover the glove cuffs.

  • Don a second pair of nitrile gloves over the lab coat cuffs to create a continuous, overlapping barrier against dermal exposure.

  • Equip ANSI-certified chemical splash goggles.

Step 3: Weighing and Transfer Execution

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Using a grounded stainless-steel spatula, carefully transfer the Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate. Causality note: Grounded tools prevent static discharge, which could ignite suspended organic dust particles.

  • Immediately seal the source container to minimize environmental exposure and moisture ingress, which can degrade the compound over time.

  • Dissolve the compound in the chosen reaction solvent (e.g., dichloromethane or methanol) before removing it from the fume hood. This eliminates the inhalation risks associated with dry powder transport.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard identification, control implementation, and operational execution.

G Start Tert-butyl 3,10-diazabicyclo[4.3.1]decane -3-carboxylate Handling Hazard Hazard Identification (H315, H318, H336) Start->Hazard PPE PPE Implementation (Goggles, Nitrile, Lab Coat) Hazard->PPE Mitigates Skin/Eye Risk EngControl Engineering Controls (Fume Hood, Ventilation) Hazard->EngControl Mitigates Inhalation Risk Execution Operational Execution (Weighing & Transfer) PPE->Execution EngControl->Execution Reaction Downstream Synthesis (API / Kinase Inhibitors) Execution->Reaction Disposal Waste Disposal (Segregated Streams) Execution->Disposal Reaction->Disposal

Workflow for hazard mitigation, handling, and disposal of Boc-protected bicyclic diamines.

Emergency Response and Spill Management

In the event of an accidental release, immediate action is required to prevent severe tissue damage.

  • Personnel Decontamination: If skin contact occurs, immediately remove contaminated clothing (including the double gloves) and flush the affected area with copious amounts of water for at least 15 minutes[4]. For eye contact, utilize the emergency eyewash station immediately; time is critical to prevent permanent corneal scarring.

  • Spill Containment: Do not sweep dry powder, as this aerosolizes the compound. Instead, cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust[4].

  • Neutralization and Cleanup: Carefully scoop the absorbed mixture into a compatible, sealable hazardous waste container. Wash the spill area with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

Waste Disposal Plan

Improper disposal of bicyclic diamines can lead to environmental toxicity and dangerous cross-reactions in waste streams.

  • Segregation (Critical Step): Never mix Boc-protected diamine waste with acidic waste streams. The acidic environment will rapidly cleave the Boc group, releasing isobutylene gas and carbon dioxide[7]. If this occurs in a sealed waste container, the rapid gas evolution will over-pressurize the vessel, leading to a potential explosion.

  • Collection: Collect all contaminated solid consumables (weighing boats, spatulas, gloves) in dedicated solid hazardous waste containers. Liquid waste containing the dissolved compound should be directed to basic/organic aqueous waste or halogenated organic waste, strictly depending on the solvent used.

  • Labeling: Clearly label all waste containers with "Hazardous Waste: Basic Amine / Boc-Protected Diamine" and apply the GHS pictograms for Corrosive (GHS05) and Irritant (GHS07).

References

  • NextSDS. "tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate — Chemical Substance Information". NextSDS Database. 1

  • Google Patents. "US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors". 2

  • MilliporeSigma (Merck). "SAFETY DATA SHEET - Calcium hydroxide / Sodium hydroxide mixtures (Mechanistic reference for H315/H318/H335)". 4

  • Apollo Scientific. "N-Benzylethane-1,2-diamine, N-BOC protected - Handling and Stability". 3

  • ResearchGate. "Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study (Boc-deprotection mechanics)". 7

  • Fixit Holding. "Safety data sheet (STOT SE 3 / Eye Dam. 1 / Skin Irrit. 2 Guidelines)". 5

  • Elemental Microanalysis. "Safety Data Sheet - 2-IODOBENZOIC ACID (General Fume Hood Engineering Controls)". 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.